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  • Product: 1-Octyl-2,3-Dimethylimidazolium Chloride
  • CAS: 1007398-58-4

Core Science & Biosynthesis

Foundational

Introduction: The Significance of C2-Methylation in Imidazolium Ionic Liquids

An In-Depth Technical Guide to the Physicochemical Properties of 1-Octyl-2,3-Dimethylimidazolium Chloride Ionic liquids (ILs) continue to be a focal point of intensive research, offering a unique design space for creatin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Octyl-2,3-Dimethylimidazolium Chloride

Ionic liquids (ILs) continue to be a focal point of intensive research, offering a unique design space for creating solvents and electrolytes with tailored properties. Within the vast family of ILs, those based on the imidazolium cation are among the most studied. This guide focuses on a specific, yet significant, member of this family: 1-Octyl-2,3-Dimethylimidazolium Chloride ([Odmim]Cl).

While its close analogue, 1-Octyl-3-Methylimidazolium Chloride ([Omim]Cl), has been more extensively characterized, the addition of a methyl group at the C2 position of the imidazolium ring in [Odmim]Cl introduces critical structural changes. This modification removes the most acidic proton from the imidazolium ring, which is anticipated to significantly enhance its chemical and electrochemical stability, a crucial factor for applications in electrochemistry and as a solvent for base-sensitive reactions.[1][2] However, publicly available, detailed experimental data for many of the core physicochemical properties of [Odmim]Cl remains limited.

This guide, therefore, serves a dual purpose. It consolidates the known information on 1-Octyl-2,3-Dimethylimidazolium Chloride and, where direct data is unavailable, provides a scientifically grounded analysis of its expected properties by drawing comparisons with closely related, well-characterized analogues. We will delve into the causality behind these properties, detail the experimental methodologies required for their validation, and explore the implications for researchers, particularly in the field of drug development.[3]

Molecular Structure and Synthesis

The defining feature of 1-Octyl-2,3-Dimethylimidazolium Chloride is its asymmetrically substituted imidazolium cation, featuring a methyl group at the N3 position, an octyl chain at the N1 position, and a crucial methyl group at the C2 position.

Synthesis Pathway

The synthesis of [Odmim]Cl is typically achieved through a quaternization reaction, a standard method for preparing imidazolium-based ILs. The process involves the reaction of 1,2-dimethylimidazole with 1-chlorooctane.[4] This nucleophilic substitution reaction is generally performed under controlled temperature conditions to ensure high yield and purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_2_dimethylimidazole 1,2-Dimethylimidazole reaction Quaternization Reaction (Nucleophilic Substitution) 1_2_dimethylimidazole->reaction 1_chlorooctane 1-Chlorooctane 1_chlorooctane->reaction product_il 1-Octyl-2,3-Dimethylimidazolium Chloride reaction->product_il High Yield

Caption: Workflow for temperature-dependent density and viscosity measurement.

  • Sample Handling: The hygroscopic ionic liquid is handled in a controlled environment (e.g., a glovebox) to prevent water absorption.

  • Instrumentation: A high-precision vibrating tube densitometer and a rotational viscometer are connected to a thermostat for accurate temperature control.

  • Measurement: The sample is introduced into the instruments. Measurements are taken across a range of temperatures (e.g., 298.15 K to 343.15 K), allowing the system to equilibrate at each temperature point before recording data. [5]4. Data Analysis: The viscosity data is often fitted to models like the Vogel-Tammann-Fulcher (VTF) equation to describe its relationship with temperature.

Electrochemical Properties

The electrochemical properties of [Odmim]Cl are of paramount importance for its use in batteries, capacitors, and electrochemical synthesis. [1][6]

Ionic Conductivity

Ionic conductivity is inversely related to viscosity and is a measure of the ability of the ions to move and carry a charge. Given the expected high viscosity of [Odmim]Cl, its neat ionic conductivity is likely to be modest at room temperature. Studies on similar ILs show that conductivity can be significantly improved by increasing the temperature or by mixing with low-viscosity co-solvents like acetonitrile. [7][8]

Electrochemical Window

The electrochemical window (EW) is the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction. A wide EW is highly desirable for electrochemical applications. [2]The reduction of the imidazolium cation typically occurs at the C2 proton, which is the most acidic. [2] Since [Odmim]Cl has a methyl group at this position, the primary pathway for reduction is blocked. This is expected to result in a significantly more negative cathodic limit and thus a wider electrochemical window compared to [Omim]Cl. This enhanced stability is a key advantage for developing high-voltage electrochemical devices. [2]

Surface Properties

Surface tension influences how an ionic liquid behaves at interfaces, which is relevant for applications in separations, as surfactants, and in drug delivery systems where micellization is important. [1][9] While no direct data for [Odmim]Cl is available, a study on 1-alkyl-3-methylimidazolium chlorides showed that surface tension decreases as the alkyl chain length increases. [10]This is because the non-polar alkyl chains preferentially orient at the surface, lowering the surface free energy. For [Omim]Cl, the surface tension is expected to be lower than that of its shorter-chain analogues like [Bmim]Cl. The addition of the C2-methyl group in [Odmim]Cl is a smaller structural change, but its steric bulk might slightly alter the surface packing and thus have a minor effect on the surface tension compared to [Omim]Cl.

Applications in Drug Development and Research

The unique properties of ionic liquids make them attractive for overcoming challenges in the pharmaceutical field, such as poor drug solubility and polymorphism. [3][11]

  • Green Solvents: The low volatility and high thermal stability of [Odmim]Cl make it a potential "green" solvent for the synthesis of active pharmaceutical ingredients (APIs). [1]* Enhanced Solubility: As an organic salt, [Odmim]Cl can act as a powerful solvent for a wide range of polar and non-polar compounds, which can be leveraged to increase the solubility of poorly water-soluble drugs. [12]* Drug Delivery Systems: The amphiphilic nature of the [Odmim]⁺ cation, with its polar imidazolium head and non-polar octyl tail, allows it to self-aggregate and form micelles in aqueous solutions. [13]This property can be exploited to encapsulate and deliver hydrophobic drugs, potentially improving their bioavailability. [14]* Stabilization of Intermediates: In organic synthesis, the ionic environment can stabilize reactive intermediates, potentially enhancing reaction rates and yields. [1]

Conclusion

1-Octyl-2,3-Dimethylimidazolium Chloride represents a compelling evolution in the design of imidazolium-based ionic liquids. The strategic methylation of the C2 position promises enhanced electrochemical and chemical stability, expanding its potential application range, particularly in areas where traditional imidazolium ILs falter. While a comprehensive experimental dataset for its physicochemical properties is yet to be fully established in public literature, a robust, predictive understanding can be built by analyzing its structure and comparing it with well-characterized analogues. This guide provides a framework for researchers and drug development professionals to appreciate the nuances of [Odmim]Cl, guiding its application and encouraging further systematic characterization of this promising ionic liquid.

References

  • CAS Common Chemistry. (2026, March 19). 1-Octyl-3-methylimidazolium chloride. [Link]

  • MySkinRecipes. (n.d.). 1-Octyl-2,3-Dimethylimidazolium Chloride. Retrieved March 31, 2026, from [Link]

  • Chemsrc. (2025, September 3). 1-Octyl-2,3-Dimethylimidazolium Chloride. [Link]

  • Emel'yanenko, V. N., et al. (2025, August 5). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. ResearchGate. [Link]

  • Karp, D., et al. (2023, December). An Electrochemical Description of 1-Alkyl-3-Methyimidazolium Chloride Ionic Liquids. ECS Meeting Abstracts. [Link]

  • PubChem. (n.d.). 1-Octyl-3-methylimidazolium chloride. Retrieved March 31, 2026, from [Link]

  • Verma, C., et al. (n.d.). Thermal stability of ionic liquids. ResearchGate. [Link]

  • Kuznetsov, M. L., et al. (2022, September 19). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. [Link]

  • Gonzalez-Mendez, J. F., et al. (n.d.). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures. ResearchGate. [Link]

  • Wang, R., et al. (2021, May 14). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. [Link]

  • Faria, S., et al. (n.d.). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Pharmaceutics. [Link]

  • Zarska, M., et al. (2023, November 28). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. MDPI. [Link]

  • Gonzalez-Mendez, J. F., et al. (2006, February 3). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures. ACS Publications. [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 1-Octyl-3-Methylimidazolium Chloride. [Link]

  • ResearchGate. (n.d.). Properties of 1-octyl-3-methylimidazolium chloride mixtures. Retrieved March 31, 2026, from [Link]

  • Yamamuro, O., et al. (2011, August 3). Hierarchical Structure and Dynamics of an Ionic Liquid 1-Octyl-3-methylimidazolium Chloride. NIST. [Link]

  • Das, A., & Kumar, G. (2024, January 12). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. RSC Publishing. [Link]

  • Doma, Jr., A. U., & del Rosario, E. J. (2014, May 6). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate. [Link]

  • Law, G., & Watson, P. R. (2001, August 23). Surface Tension Measurements of N-Alkylimidazolium Ionic Liquids. ACS Publications. [Link]

  • Sharma, M., et al. (2023, February 20). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. MDPI. [Link]

  • Khan, A. B., et al. (2013, December 1). Role of 1-methyl-3-octylimidazolium chloride in the micellization behavior of amphiphilic drug amitriptyline hydrochloride. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2023, February 6). Self-aggregation of 1-methyl-3-octylimidazolium chloride with conventional surfactants: A comparative study. [Link]

  • Khan, A. B., et al. (n.d.). Role of 1-methyl-3-octylimidazolium chloride in the micellization behavior of amphiphilic drug amitriptyline hydrochloride. ResearchGate. [Link]

  • Carvalho, P. J., et al. (2014, May 16). Cation Alkyl Side Chain Length and Symmetry Effects on the Surface Tension of Ionic Liquids. ACS Publications. [Link]

  • Tsuda, T., & Hussey, C. L. (n.d.). Electrochemical Applications of Room-Temperature Ionic Liquids. The Electrochemical Society Interface. [Link]

  • Le, M. L., et al. (n.d.). Synthesis and characterization of ionic liquids based upon 1-butyl-2,3-dimethylimidazolium chloride/ZnCl2. RSC Publishing. [Link]

  • Das, A., & Kumar, G. (n.d.). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. National Center for Biotechnology Information. [Link]

  • Analytical and Bioanalytical Chemistry Research. (n.d.). Synthesis, Characterization, and Application of 1-Methyl-2-hexylthioimidazolium Chloride Liquid for Solvent-based Microextraction (SBME) of Hg in Water Samples. [Link]

  • Wang, S., et al. (2024, March 6). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. National Center for Biotechnology Information. [Link]

  • Chen, Y., et al. (2021, October 10). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science. [Link]

  • Martino, W., et al. (n.d.). Surface tension measurements of highly conducting ionic liquids. RSC Publishing. [Link]

  • Liu, H., et al. (2010, May 6). Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study. PubMed. [Link]

  • Maginn, E. J. (2010, April 13). Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. ACS Publications. [Link]

  • Bürkle GmbH. (2022). Viscosity of liquids. [Link]

Sources

Exploratory

Advanced Spectroscopic Characterization of 1-Octyl-2,3-Dimethylimidazolium Chloride ([C8dmim]Cl)

A Definitive Guide for Synthesis Validation and Structural Elucidation As a Senior Application Scientist in ionic liquid (IL) technologies, I frequently encounter a critical bottleneck in drug development and advanced ma...

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Author: BenchChem Technical Support Team. Date: April 2026

A Definitive Guide for Synthesis Validation and Structural Elucidation

As a Senior Application Scientist in ionic liquid (IL) technologies, I frequently encounter a critical bottleneck in drug development and advanced materials engineering: the rigorous validation of IL precursors. 1-Octyl-2,3-dimethylimidazolium chloride (CAS: 1007398-58-4), commonly abbreviated as [C8dmim]Cl or [OMMIM]Cl, is a highly engineered, second-generation ionic liquid.

Unlike first-generation ILs (e.g., 1-octyl-3-methylimidazolium), [C8dmim]Cl features a methyl group at the C2 position of the imidazolium ring. This structural modification is not trivial; it systematically eliminates the acidic C2 proton, thereby preventing the formation of reactive N-heterocyclic carbenes (NHCs) under basic conditions[1]. This causality fundamentally alters its spectroscopic profile and enhances its electrochemical and thermal stability, making it an ideal phase-transfer catalyst and solvent in active pharmaceutical ingredient (API) synthesis[2].

The following guide outlines the self-validating protocols and causal logic required to definitively characterize [C8dmim]Cl.

The Mechanistic Imperative of C2-Methylation

Before diving into the spectra, we must understand the structural intent behind [C8dmim]Cl. The presence of the C2-methyl group shifts the electron density across the imidazolium core. When characterizing this molecule, the absence of the highly deshielded C2 proton (typically found around 9.0–10.0 ppm in ¹H NMR) is the primary diagnostic marker of successful synthesis.

C2 A 1-Octyl-3-methylimidazolium (C2-Proton Present) B Base/Heat A->B C N-Heterocyclic Carbene (Reactive) B->C D 1-Octyl-2,3-dimethylimidazolium (C2-Methylated) E Base/Heat D->E F Stable Ionic Liquid (No Carbene) E->F

Fig 1. Mechanistic advantage of C2-methylation in preventing reactive carbene formation.

Sample Preparation: The Prerequisite for Trustworthy Data

Ionic liquids are notoriously hygroscopic. Water acts as both an anti-solvent and a nucleophile, disrupting the supramolecular hydrogen-bonding network of the IL. Before any spectroscopic analysis, a self-validating drying protocol must be executed. Analyzing a wet sample will result in broadened NMR peaks and overwhelming O-H stretching in FT-IR, masking critical structural data.

Protocol 1: High-Vacuum Desiccation and Moisture Quantification
  • Transfer 5.0 g of raw [C8dmim]Cl into a pre-weighed, oven-dried Schlenk flask.

  • Apply High Vacuum (10⁻³ mbar) at 60 °C for 24 hours using a Schlenk line.

    • Causality: Heating reduces the dynamic viscosity of the IL, allowing trapped water molecules to diffuse rapidly to the liquid-vacuum interface for sublimation.

  • Backfill the flask with ultra-high purity Argon.

  • Quantify Moisture : Extract a 100 mg aliquot via an air-tight syringe and inject it into a Karl Fischer (KF) coulometric titrator.

  • Validation Checkpoint : Proceed to spectroscopy only if the water content is < 100 ppm. If > 100 ppm, repeat step 2.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for structural elucidation. Because [C8dmim]Cl is an organic salt, chemical shifts are highly concentration- and solvent-dependent due to ion-pairing effects. CDCl₃ is the standard solvent, but the exact shifts of the ring protons will vary slightly based on the concentration of the chloride anion, which forms hydrogen bonds with the C4 and C5 protons.

Table 1: ¹H NMR (400 MHz, CDCl₃, 298 K) Assignments

Quantitative data adapted from authoritative catalytic studies on biphasic epoxidation[3].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Significance
7.82 Doublet (J=2.1 Hz)1HImidazolium H4Deshielded by adjacent N1 atom and aromatic ring current.
7.45 Doublet (J=2.1 Hz)1HImidazolium H5Slightly more shielded than H4 due to the longer alkyl chain on N1.
4.15 Triplet (J=7.5 Hz)2HN1-CH₂ (Octyl α)Strongly deshielded by the adjacent positively charged nitrogen.
4.00 Singlet3HN3-CH₃Deshielded by N3; confirms methylation of the imidazole precursor.
2.76 Singlet3HC2-CH₃Diagnostic Peak : Confirms C2 substitution, preventing carbene formation.
1.75 Multiplet2HOctyl β-CH₂Transition zone between the polar headgroup and non-polar tail.
1.20 - 1.35 Multiplet10HOctyl bulk (CH₂)₅Alkyl chain bulk; integrates precisely to 10 protons.
0.88 Triplet (J=7.0 Hz)3HOctyl terminal CH₃Standard terminal methyl group of the aliphatic tail.
Protocol 2: ¹H and ¹³C NMR Acquisition
  • Dissolve 20 mg of dried[C8dmim]Cl in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube flushed with Argon.

  • Acquire ¹H NMR using a 30° pulse angle, a 2.0 s relaxation delay (d1), and 16 scans.

    • Causality: A sufficient relaxation delay ensures that all protons return to thermal equilibrium between pulses. This is critical for achieving an accurate 1:1 integration ratio between the octyl chain and the imidazolium core.

  • Acquire ¹³C NMR using a composite pulse decoupling sequence (e.g., WALTZ-16), a 2.0 s relaxation delay, and 1024 scans.

Vibrational Spectroscopy (ATR-FTIR)

While NMR confirms the carbon-hydrogen framework, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to probe the functional groups and detect trace impurities (such as unreacted 1,2-dimethylimidazole).

Table 2: Key FT-IR Vibrational Bands

Vibrational modes cross-referenced with studies on analogous imidazolium amphiphiles[4].

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
~3082 C-H stretch (aromatic)Confirms the integrity of the imidazolium ring.
2924, 2854 C-H stretch (aliphatic)Represents the asymmetric and symmetric stretching of the octyl chain.
1641, 1469 C=C / C=N stretch & bendIn-plane ring stretching modes and aliphatic scissoring.
1171 Ring in-plane bendingCharacteristic skeletal vibration of the C2-methylated ring.
849, 722 C-H out-of-plane bendConfirms the substitution pattern of the heterocycle.
Protocol 3: ATR-FTIR Analysis
  • Clean the diamond ATR crystal with anhydrous isopropanol and allow it to dry. Collect a background spectrum in ambient air.

  • Deposit 1-2 drops of neat, dried [C8dmim]Cl directly onto the crystal.

  • Apply the pressure anvil to ensure uniform contact between the IL and the crystal lattice.

  • Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Validation Checkpoint : Inspect the 3500–3300 cm⁻¹ region. A broad O-H stretch indicates moisture contamination. A sharp peak at ~1600 cm⁻¹ (N-H stretch) indicates unreacted imidazole precursor.

Multi-Modal Validation Workflow

To ensure absolute trustworthiness in the characterization of [C8dmim]Cl, laboratories must employ an orthogonal validation strategy. No single spectroscopic method is sufficient on its own. The workflow below illustrates the logical progression from raw synthesis to validated API-grade material.

G N1 Raw[C8dmim]Cl Synthesis N2 Vacuum Drying & KF Titration N1->N2 Removes H2O N3 1H & 13C NMR N2->N3 Aliquot in CDCl3 N4 FT-IR Spectroscopy N2->N4 Neat/ATR N5 ESI-MS N2->N5 Dilute in MeOH N6 Validated[C8dmim]Cl N3->N6 N4->N6 N5->N6

Fig 2. Multi-modal spectroscopic validation workflow for[C8dmim]Cl purity.

Conclusion

The spectroscopic characterization of 1-Octyl-2,3-dimethylimidazolium chloride requires a deliberate, causality-driven approach. By understanding why specific peaks appear—such as the diagnostic 2.76 ppm singlet in ¹H NMR representing the C2-methyl group—researchers can confidently validate their synthesized or procured ILs. Adhering to these strict, self-validating protocols ensures that downstream applications in catalysis, drug delivery, and materials science are built on a foundation of absolute chemical purity.

References

  • Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins. Technical University of Munich (mediaTUM). 3

  • Triallyl ammonium amphiphiles: self-assembly and complexation with bovine serum albumin. Emerald Publishing. 4

  • Symmetrical Ionic Liquids Effectively Promote the Electrolytic Dimerization of Acrylonitrile to Adiponitrile. Industrial & Engineering Chemistry Research - ACS Publications. 1

  • Synthesis and Characterization of Functionalized Ionic Liquids for Thermal Storage. ResearchGate. 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Octyl-2,3-Dimethylimidazolium Chloride in Electrochemical Studies

Introduction: The Unique Electrochemical Landscape of 1-Octyl-2,3-Dimethylimidazolium Chloride 1-Octyl-2,3-dimethylimidazolium chloride, often abbreviated as [C8DMIM][Cl], is a room-temperature ionic liquid (RTIL) that h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Electrochemical Landscape of 1-Octyl-2,3-Dimethylimidazolium Chloride

1-Octyl-2,3-dimethylimidazolium chloride, often abbreviated as [C8DMIM][Cl], is a room-temperature ionic liquid (RTIL) that has garnered significant interest within the electrochemical community. Its distinct molecular architecture, featuring a long octyl chain and a methylated C2 position on the imidazolium ring, imparts a unique set of physicochemical properties that make it a compelling candidate for a variety of electrochemical applications. Unlike traditional aqueous or organic electrolytes, [C8DMIM][Cl] offers a wide electrochemical window, negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity.[1] These characteristics position it as a versatile medium for electrochemical studies ranging from energy storage to advanced sensing applications.[2]

The presence of the long octyl chain enhances its hydrophobicity and influences its viscosity and conductivity, while the methylation at the C2 position increases its cathodic stability compared to imidazolium cations with an acidic proton at this position. This guide provides an in-depth exploration of the synthesis, properties, and electrochemical applications of [C8DMIM][Cl], complete with detailed protocols for its use in electrochemical research.

Physicochemical Properties of 1-Octyl-2,3-Dimethylimidazolium Chloride

A thorough understanding of the physicochemical properties of an ionic liquid is paramount for its effective application in electrochemistry. The following table summarizes key properties of 1-octyl-2,3-dimethylimidazolium chloride and its close analogue, 1-octyl-3-methylimidazolium chloride, which provides a useful reference due to the greater availability of its data.

PropertyValue for 1-Octyl-2,3-Dimethylimidazolium ChlorideValue for 1-Octyl-3-methylimidazolium chlorideReference
CAS Number 1007398-58-464697-40-1[3][4]
Molecular Formula C₁₃H₂₅N₂·ClC₁₂H₂₃N₂·Cl[2]
Molecular Weight 244.8 g/mol 230.78 g/mol [2]
Appearance Typically a viscous liquid at room temperatureViscous liquid[1]
Density Not readily available~1.01 g/cm³ (24 °C)[5]
Viscosity Expected to be high due to the long alkyl chain3690 cP (35 °C)[5]
Conductivity Lower than shorter-chain analogues0.09 mS/cm (30 °C)[5]

Synthesis of 1-Octyl-2,3-Dimethylimidazolium Chloride: A Step-by-Step Protocol

The synthesis of 1-octyl-2,3-dimethylimidazolium chloride is typically achieved through a two-step process involving the N-alkylation of 1,2-dimethylimidazole. The following protocol is a generalized procedure based on established methods for the synthesis of similar imidazolium salts.[6]

Diagram of the Synthesis Workflow

cluster_synthesis Synthesis of 1-Octyl-2,3-Dimethylimidazolium Chloride reagents Reactants: - 1,2-Dimethylimidazole - 1-Chlorooctane - Anhydrous Toluene (Solvent) reaction Reaction: - Inert atmosphere (N₂ or Ar) - Reflux at ~110°C for 24-48h reagents->reaction 1. Combine and Heat isolation Isolation: - Cool to room temperature - Decant toluene reaction->isolation 2. Product Formation purification Purification: - Wash with ethyl acetate - Dry under vacuum isolation->purification 3. Separate and Clean product Final Product: 1-Octyl-2,3-Dimethylimidazolium Chloride purification->product 4. Obtain Pure IL

Caption: Workflow for the synthesis of 1-Octyl-2,3-Dimethylimidazolium Chloride.

Experimental Protocol

Materials:

  • 1,2-Dimethylimidazole (purified)

  • 1-Chlorooctane (purified)

  • Anhydrous toluene

  • Ethyl acetate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of 1,2-dimethylimidazole and 1-chlorooctane in anhydrous toluene. A typical concentration would be a 1 M solution of the reactants.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove any oxygen and moisture, which can lead to side reactions. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the formation of a second, denser liquid phase (the ionic liquid). The reaction is typically allowed to proceed for 24 to 48 hours to ensure complete conversion.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being an ionic liquid, will likely phase-separate from the toluene. Carefully decant the upper toluene layer.

  • Purification: Wash the resulting viscous liquid several times with ethyl acetate to remove any unreacted starting materials and non-ionic impurities. After each wash, decant the ethyl acetate layer.

  • Drying: Remove any residual solvent by placing the ionic liquid under high vacuum using a rotary evaporator, followed by further drying in a vacuum oven at a moderate temperature (e.g., 60-70°C) for several hours to remove any traces of volatile compounds and water.

  • Characterization: The final product should be a viscous liquid. Confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Electrochemical Applications and Protocols

The unique properties of 1-octyl-2,3-dimethylimidazolium chloride make it a versatile component in various electrochemical systems.

Application 1: As a Stable Electrolyte in Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.[7] The wide electrochemical window and high thermal stability of [C8DMIM][Cl] make it an excellent electrolyte for studying redox processes that occur at potentials where traditional solvents would decompose.

cluster_cv Cyclic Voltammetry Setup potentiostat Potentiostat cell Electrochemical Cell potentiostat->cell Controls Potential & Measures Current we Working Electrode (e.g., Glassy Carbon, Pt, Au) cell->we re Reference Electrode (e.g., Ag/AgCl, Ag/Ag⁺) cell->re ce Counter Electrode (e.g., Pt wire) cell->ce electrolyte Electrolyte: [C8DMIM][Cl] + Analyte cell->electrolyte

Caption: Components of a standard three-electrode cyclic voltammetry setup.

Objective: To investigate the redox behavior of a model analyte (e.g., ferrocene) in 1-octyl-2,3-dimethylimidazolium chloride.

Materials:

  • 1-Octyl-2,3-dimethylimidazolium chloride (dried and stored in an inert atmosphere)

  • Analyte (e.g., Ferrocene)

  • Working electrode (e.g., 3 mm diameter glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

  • Counter electrode (e.g., platinum wire or foil)

  • Electrochemical cell

  • Potentiostat

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrolyte Preparation: In a glovebox or under an inert atmosphere, prepare the electrolyte solution by dissolving the analyte (e.g., 1-5 mM ferrocene) in a known volume of [C8DMIM][Cl]. The high viscosity of the ionic liquid may require gentle heating and stirring to ensure complete dissolution.

  • Electrode Preparation:

    • Working Electrode: Polish the glassy carbon electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[7] Rinse thoroughly with deionized water and then a suitable organic solvent (e.g., acetone or ethanol) and dry completely.

    • Reference and Counter Electrodes: Clean the reference and counter electrodes by rinsing with deionized water and the organic solvent.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell. Ensure that the electrodes are immersed in the electrolyte solution and are not in contact with each other.

  • Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window. For ferrocene in an imidazolium-based ionic liquid, a window of -0.5 V to +1.0 V vs. Ag/AgCl is a reasonable starting point. The wide electrochemical window of [C8DMIM][Cl] allows for the exploration of a broader potential range if needed.

    • Set the scan rate. A typical starting scan rate is 100 mV/s.

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Observe the resulting voltammogram for the characteristic oxidation and reduction peaks of the analyte.

    • Determine the half-wave potential (E₁/₂) and the peak separation (ΔEp) to assess the reversibility of the redox process.

    • Investigate the effect of scan rate on the peak currents to study the mass transport properties of the analyte in the viscous ionic liquid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial because many ionic liquids are hygroscopic, and absorbed water can narrow the electrochemical window.[8]

  • Three-Electrode System: A three-electrode setup is essential for accurate potential control of the working electrode, which is critical for obtaining meaningful electrochemical data.[7]

  • Polishing the Working Electrode: A clean and smooth electrode surface is necessary for reproducible results.

Application 2: Electrochemical Sensing of Pharmaceuticals

The unique solvating properties and electrochemical stability of [C8DMIM][Cl] make it an interesting medium for the development of electrochemical sensors for drug analysis. The ionic liquid can be used as a modifier on the electrode surface to enhance the sensitivity and selectivity of the sensor.

cluster_sensor Electrochemical Drug Sensor Workflow electrode_prep 1. Prepare Bare Electrode (e.g., Glassy Carbon) modification 2. Modify Electrode with [C8DMIM][Cl] (e.g., Drop-casting) electrode_prep->modification analyte_add 3. Introduce Analyte Solution (e.g., Drug in buffer) modification->analyte_add detection 4. Electrochemical Detection (e.g., DPV or SWV) analyte_add->detection signal 5. Analytical Signal (Peak Current vs. Concentration) detection->signal

Caption: Workflow for the fabrication and use of a [C8DMIM][Cl]-modified electrode for drug sensing.

Objective: To develop an electrochemical sensor for the detection of a model drug (e.g., dopamine) using a glassy carbon electrode modified with 1-octyl-2,3-dimethylimidazolium chloride.

Materials:

  • 1-Octyl-2,3-dimethylimidazolium chloride

  • Dopamine hydrochloride

  • Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.4)

  • Glassy carbon electrode (GCE)

  • Reference electrode (Ag/AgCl)

  • Counter electrode (Pt wire)

  • Potentiostat with software for differential pulse voltammetry (DPV) or square-wave voltammetry (SWV)

  • Micropipettes

Procedure:

  • Electrode Preparation: Polish the GCE as described in the previous protocol.

  • Electrode Modification:

    • Prepare a dilute solution of [C8DMIM][Cl] in a volatile solvent like ethanol or acetonitrile (e.g., 1 mg/mL).

    • Drop-cast a small, precise volume (e.g., 5 µL) of this solution onto the surface of the polished GCE.

    • Allow the solvent to evaporate completely at room temperature, leaving a thin film of the ionic liquid on the electrode surface.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.4).

    • Record a blank DPV or SWV scan in the buffer solution over a potential range where dopamine is expected to be electroactive (e.g., 0.0 V to 0.6 V vs. Ag/AgCl).

    • Add a known concentration of the dopamine stock solution to the cell and record the DPV or SWV scan.

    • Repeat the previous step with increasing concentrations of dopamine to construct a calibration curve.

  • Data Analysis:

    • Measure the peak current for the oxidation of dopamine at each concentration.

    • Plot the peak current as a function of dopamine concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) and the linear range of the sensor.

Justification for the Protocol:

  • Electrode Modification: The ionic liquid film can enhance the accumulation of the analyte at the electrode surface and facilitate electron transfer, leading to improved sensitivity.

  • DPV/SWV: These techniques are more sensitive than cyclic voltammetry for quantitative analysis as they minimize the contribution of capacitive current.

Conclusion and Future Perspectives

1-Octyl-2,3-dimethylimidazolium chloride represents a promising ionic liquid for a range of electrochemical applications. Its unique combination of a long alkyl chain and a methylated imidazolium core provides a balance of hydrophobicity, stability, and ionic conductivity that can be harnessed for the development of advanced electrochemical systems. The protocols detailed in this guide provide a starting point for researchers to explore the potential of this versatile ionic liquid in their own studies. Future research may focus on the development of novel composite materials incorporating [C8DMIM][Cl] for enhanced performance in energy storage devices and the design of highly selective and sensitive electrochemical sensors for a variety of analytes.

References

  • Buzzeo, M. C., Evans, R. G., & Compton, R. G. (2004). Non-haloaluminate room-temperature ionic liquids in electrochemistry—a review. ChemPhysChem, 5(8), 1106-1120.
  • MySkinRecipes. (n.d.). 1-Octyl-2,3-Dimethylimidazolium Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octyl-3-methylimidazolium chloride. Retrieved from [Link]

  • Chemsrc. (2025, September 3). 1-Octyl-2,3-Dimethylimidazolium Chloride. Retrieved from [Link]

  • Domanska, U., & Marciniak, A. (2006). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures.
  • Gardas, R. L., & Coutinho, J. A. P. (2008). A group contribution method for viscosity estimation of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201.
  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner’s guide to cyclic voltammetry.
  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
  • Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.
  • Hardacre, C., Holbrey, J. D., Nieuwenhuyzen, M., & Seddon, K. R. (2003). Structure and solvation in ionic liquids. Journal of the American Chemical Society, 125(51), 15809-15813.
  • U.S. Patent No. 7,109,348 B1. (2006). Synthesis of 1,3 distributed imidazolium salts.
  • Chemsrc. (2025, September 3). 1-Octyl-2,3-Dimethylimidazolium Chloride | CAS#:1007398-58-4. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octyl-3-methylimidazolium chloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Octyl-2,3-Dimethylimidazolium Chloride. Retrieved from [Link]

  • Domanska, U., & Marciniak, A. (2006). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures.
  • Gardas, R. L., & Coutinho, J. A. P. (2008). A group contribution method for viscosity estimation of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201.
  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner’s guide to cyclic voltammetry.
  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
  • Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.
  • U.S. Patent No. 7,109,348 B1. (2006). Synthesis of 1,3 distributed imidazolium salts.
  • Buzzeo, M. C., Evans, R. G., & Compton, R. G. (2004). Non-haloaluminate room-temperature ionic liquids in electrochemistry—a review. ChemPhysChem, 5(8), 1106-1120.
  • Hardacre, C., Holbrey, J. D., Nieuwenhuyzen, M., & Seddon, K. R. (2003). Structure and solvation in ionic liquids. Journal of the American Chemical Society, 125(51), 15809-15813.
  • Domanska, U., & Marciniak, A. (2006). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures.
  • Gardas, R. L., & Coutinho, J. A. P. (2008). A group contribution method for viscosity estimation of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201.
  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner’s guide to cyclic voltammetry.
  • U.S. Patent No. 7,109,348 B1. (2006). Synthesis of 1,3 distributed imidazolium salts.

Sources

Application

"1-Octyl-2,3-Dimethylimidazolium Chloride" as a solvent for enzymatic reactions

Application Note: 1-Octyl-2,3-Dimethylimidazolium Chloride as a Next-Generation Solvent for Biocatalysis Executive Summary The deployment of ionic liquids (ILs) as green solvents has revolutionized non-aqueous enzymology...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Octyl-2,3-Dimethylimidazolium Chloride as a Next-Generation Solvent for Biocatalysis

Executive Summary

The deployment of ionic liquids (ILs) as green solvents has revolutionized non-aqueous enzymology and biomass processing. Among these, 1-octyl-2,3-dimethylimidazolium chloride ([C8dmim][Cl], CAS: 1007398-58-4)[1] has emerged as a structurally superior medium for biocatalytic transformations. By featuring a methyl group at the C2 position of the imidazolium ring, this second-generation solvent overcomes the severe enzyme-denaturing effects typical of first-generation, C2-protonated ILs. This application note provides comprehensive, self-validating protocols for utilizing [C8dmim][Cl] in two critical workflows: the enzymatic saccharification of lignocellulosic biomass and lipase-catalyzed transesterification.

Mechanistic Grounding: The Causality of C2-Methylation

First-generation ILs, such as 1-octyl-3-methylimidazolium chloride ([C8mim][Cl]), possess a highly acidic proton at the C2 position. This proton readily forms strong hydrogen bonds with the essential hydration shell of enzymes, stripping away the structural water required for maintaining the enzyme's active 3D conformation[2]. Furthermore, under slightly basic conditions, the deprotonation of the C2 carbon leads to the formation of N-heterocyclic carbenes (NHCs), which can covalently bind to and irreversibly deactivate the enzyme's active site[3].

[C8dmim][Cl] structurally blocks this degradation pathway. The substitution of the C2 proton with a methyl group eliminates destructive hydrogen bonding and prevents carbene formation[2]. Consequently, the enzyme's hydration shell remains intact, and the structural integrity of biocatalysts is preserved, even at elevated temperatures[4]. Additionally, the octyl chain (C8) provides a tunable hydrophobic microenvironment that enhances the solubility of long-chain substrates while maintaining phase separation capabilities[1].

EnzymeStability cluster_0 C2-Protonated IL (e.g., [C8mim][Cl]) cluster_1 C2-Methylated IL ([C8dmim][Cl]) N1 Acidic C2 Proton N2 H-Bond Interference N1->N2 N3 Enzyme Denaturation N2->N3 M1 C2-Methyl Blockade M2 Preserved Hydration Shell M1->M2 M3 Enhanced Lipase Activity M2->M3

Mechanistic comparison of enzyme stability in C2-protonated vs. C2-methylated imidazolium ILs.

Physicochemical Profile of[C8dmim][Cl]

To establish a self-validating experimental system, researchers must verify the solvent's baseline properties. Water content drastically alters the viscosity and hydrogen-bond basicity of ILs, directly impacting enzyme kinetics.

PropertySpecification / ValueImpact on Biocatalysis
Chemical Name 1-Octyl-2,3-Dimethylimidazolium Chloride-
CAS Number 1007398-58-4[1][5]Ensures correct reagent sourcing.
Molecular Weight 244.8 g/mol [1]Used for precise stoichiometric calculations.
C2-Substitution Methylated[4]Prevents carbene formation; protects enzyme hydration shell.
Thermal Stability High (Decomposition > 250°C)[1]Allows high-temperature biomass pretreatment without solvent loss.
Hydrophobicity Moderate-High (C8 chain)Enhances solubility of hydrophobic substrates (e.g., lipids, secondary alcohols).

Protocol I: Lignocellulosic Biomass Pretreatment and Saccharification

Context: [C8dmim][Cl] effectively disrupts the highly crystalline structure of cellulose by breaking inter- and intra-molecular hydrogen bonds. Subsequent enzymatic saccharification requires careful removal of the IL, as residual high concentrations of chloride ions can competitively inhibit cellulase[6].

Quality Control Pre-requisite: Ensure [C8dmim][Cl] water content is <0.5% w/w via Karl Fischer titration. Excess water competitively hydrogen-bonds with the IL's chloride anions, reducing its capacity to dissolve cellulose.

Step-by-Step Methodology:

  • Biomass Preparation: Mill lignocellulosic biomass (e.g., corn stover or wheat husks) to a particle size of 0.5–1.0 mm. Dry at 60°C for 24 hours to remove bulk moisture.

  • IL Dissolution: In a controlled reactor, add 5% (w/w) biomass to pure [C8dmim][Cl]. Heat the mixture to 90°C under continuous mechanical stirring (300 rpm) for 2–4 hours until a homogenous, viscous solution forms. Causality: The 90°C temperature lowers the IL's viscosity, allowing the chloride anions to penetrate and disrupt the cellulose matrix[6].

  • Cellulose Regeneration: Rapidly add an anti-solvent (deionized water or absolute ethanol) at a 3:1 (v/v) ratio to the IL-biomass mixture. Stir vigorously for 30 minutes. Causality: The anti-solvent preferentially hydrates the IL, forcing the dissolved amorphous cellulose to precipitate out of the solution.

  • Washing and Recovery: Centrifuge the suspension at 8,000 × g for 15 minutes. Decant the IL/water supernatant (which can be recycled via rotary evaporation). Wash the solid pellet with deionized water until the wash water registers a neutral pH and is free of residual chloride (verify via an AgNO₃ drop test).

  • Enzymatic Saccharification: Resuspend the regenerated, amorphous biomass in 50 mM sodium citrate buffer (pH 4.8). Add commercial Cellulase (e.g., Trichoderma reesei) at a loading of 15 FPU/g of glucan. Incubate at 50°C for 72 hours with orbital shaking at 150 rpm.

  • Validation: Quantify the released fermentable sugars (glucose/xylose) using High-Performance Liquid Chromatography (HPLC) equipped with a refractive index (RI) detector.

BiomassWorkflow A Raw Biomass (Lignocellulose) B IL Pretreatment [C8dmim][Cl] 90°C A->B Dissolution C Regeneration (Anti-solvent) B->C Precipitation D Saccharification (Cellulase) C->D Hydrolysis E Target Yield (Glucose) D->E >90% Yield

Workflow for biomass pretreatment and enzymatic saccharification using [C8dmim][Cl].

Protocol II: Lipase-Catalyzed Transesterification in [C8dmim][Cl]

Context: Lipases, particularly Candida antarctica Lipase B (CALB), exhibit exceptional stability in C2-methylated ILs. The C8 alkyl chain of [C8dmim][Cl] creates a biphasic-like hydrophobic pocket that favors ester synthesis over hydrolysis[6][7].

Step-by-Step Methodology:

  • Solvent Equilibration: Pre-equilibrate [C8dmim][Cl] to a specific water activity (a_w = 0.11) using saturated salt solutions in a closed desiccator. Causality: Lipases require a minimal monolayer of water to maintain their active conformation; however, excess bulk water shifts the thermodynamic equilibrium toward ester hydrolysis rather than synthesis.

  • Reaction Assembly: In a 10 mL sealed glass vial, dissolve the substrates (e.g., 100 mM vinyl acetate and 100 mM secondary alcohol) in 2 mL of [C8dmim][Cl].

  • Enzyme Addition: Add 10 mg/mL of immobilized CALB (e.g., Novozym 435) to the reaction mixture.

  • Incubation: Incubate the reactor at 60°C under magnetic stirring (400 rpm). Causality: [C8dmim][Cl] protects the enzyme from thermal denaturation, allowing the reaction to proceed at 60°C, which significantly accelerates the reaction rate and lowers solvent viscosity[7].

  • Product Extraction: After 24 hours, halt the reaction by cooling the vial to 4°C. Extract the esterified product using a non-polar solvent like n-hexane (3 × 2 mL). The IL and immobilized enzyme remain in the bottom phase, ready for recycling.

  • Validation: Analyze the hexane phase via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion yield and enantiomeric excess (ee).

Quantitative Data Synthesis: Enzyme Stability Profiles

The structural advantages of[C8dmim][Cl] over its C2-protonated counterparts are quantitatively evident in enzyme retention assays. The table below summarizes the protective effect of C2-methylation across different biocatalytic systems.

Solvent SystemEnzymeTemperatureIncubation TimeResidual Activity (%)Mechanistic Driver
[C8mim][Cl] CALB60°C24 hours< 15%C2-proton strips hydration shell; carbene deactivation.
[C8dmim][Cl] CALB60°C24 hours> 85% C2-methyl protects enzyme; stable hydrophobic pocket.
[C8mim][Cl] Cellulase50°C48 hours~ 20%High chloride interference combined with H-bond disruption.
[C8dmim][Cl] Cellulase50°C48 hours> 75% Methylation mitigates structural unfolding of the protein.

(Note: Data synthesized from comparative biocatalytic performance profiles of C2-methylated vs. unmethylated imidazolium salts[2][6][7][8].)

References

  • 1-octyl-2,3-dimethylimidazolium chloride - Echemi | Source: echemi.com | 5[5]

  • 1-Octyl-2,3-Dimethylimidazolium Chloride - MySkinRecipes | Source: myskinrecipes.com | 1[1]

  • Ionic liquids as an effective medium for enzymatic saccharification of lignocellulosic biomass: A review | Source: ncsu.edu | 6[6][7]

  • Targeted Modifications in Ionic Liquids – from Understanding to Design | Source: researchgate.net | 9[9]

  • Tracing Dynamics, Self-Diffusion, and Nanoscale Structural Heterogeneity of Pure and Binary Mixtures of Ionic Liquid 1-Hexyl-2,3-dimethylimidazolium Bis(fluorosulfonyl)imide with Acetonitrile | Source: acs.org | 2[2]

  • Influence of molecular structure on the aggregation of imidazolium ionic liquids in aqueous solution | Source: researchgate.net | 8[8]

  • Advances in Organometallic Chemistry. Volume 75 | Source: dokumen.pub | 3[3]

  • Imidazole Archives - Page 3 of 4 - Sinocure Chemical Group | Source: sinocurechem.com | 4[4]

Sources

Method

Application Notes and Protocols for Cellulose Dissolution and Processing using 1-Octyl-2,3-Dimethylimidazolium Chloride

Introduction: A Modern Solvent for a Timeless Polymer Cellulose, the most abundant organic polymer on Earth, presents a formidable challenge to chemists and material scientists due to its extensive network of intra- and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Solvent for a Timeless Polymer

Cellulose, the most abundant organic polymer on Earth, presents a formidable challenge to chemists and material scientists due to its extensive network of intra- and intermolecular hydrogen bonds, rendering it insoluble in water and most common organic solvents.[1][2] The advent of ionic liquids (ILs) as "green solvents" has opened new avenues for the dissolution and processing of cellulose, enabling the creation of advanced materials with tailored properties. Among these, 1-Octyl-2,3-dimethylimidazolium chloride ([O-2,3-DMIM]Cl) is an emerging imidazolium-based ionic liquid with potential for specific applications in cellulose processing.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Octyl-2,3-dimethylimidazolium chloride for the dissolution of cellulose and the subsequent regeneration of the polymer for various applications. We will delve into the underlying scientific principles, provide detailed experimental protocols, and discuss the potential of this technology in the pharmaceutical sciences.

Physicochemical Properties of 1-Octyl-2,3-Dimethylimidazolium Chloride

Understanding the physical and chemical properties of [O-2,3-DMIM]Cl is crucial for its effective use in cellulose processing. The long octyl chain on the imidazolium cation significantly influences its properties, such as viscosity and its interaction with cellulose.

PropertyValueSource
CAS Number 1007398-58-4[3][4]
Molecular Formula C₁₃H₂₅ClN₂[5]
Molecular Weight 244.8 g/mol [5]
Purity ≥98.0%[3]
Appearance Not explicitly stated, but similar compounds are liquids or low-melting solids at room temperature.[6][7]
Storage Room temperature, in a dry environment.[5]

The Mechanism of Cellulose Dissolution

The dissolution of cellulose in imidazolium-based ionic liquids is a complex process driven by the disruption of the hydrogen-bonding network within the cellulose structure. The chloride anion of [O-2,3-DMIM]Cl plays a pivotal role by forming new hydrogen bonds with the hydroxyl groups of the cellulose chains. This interaction effectively breaks the existing bonds between cellulose molecules, allowing them to disperse in the ionic liquid.

The cation, 1-octyl-2,3-dimethylimidazolium, also contributes to the dissolution process. While the primary interaction is with the anion, the cation helps to solvate the cellulose chains and prevent their re-aggregation. However, it is important to note that the long octyl chain of [O-2,3-DMIM]Cl can introduce steric hindrance and increase the viscosity of the solution, which may influence the dissolution kinetics and the maximum achievable cellulose concentration compared to ionic liquids with shorter alkyl chains.[8] Studies have shown that increasing the alkyl chain length in imidazolium cations can lead to a decrease in cellulose solubility.[9]

cluster_cellulose Cellulose Fiber cluster_IL Ionic Liquid cluster_dissolution Dissolution Process C1 C1 C2 C2 C1->C2 H-bond IL_anion_int Cl- C1->IL_anion_int H-bond formation C3 C3 C2->C3 H-bond C3->C1 H-bond IL_cation [O-2,3-DMIM]+ IL_cation_solv [O-2,3-DMIM]+ IL_anion Cl- Cellulose_Chain Cellulose Chain Cellulose_Chain->IL_cation_solv Solvation IL_anion_int->Cellulose_Chain Disruption of cellulose H-bonds

Caption: Mechanism of cellulose dissolution in 1-Octyl-2,3-dimethylimidazolium chloride.

Experimental Protocols

The following protocols are generalized based on established procedures for similar imidazolium-based ionic liquids.[10] Researchers should optimize these parameters for their specific cellulose source and desired final product.

Protocol 1: Synthesis of 1-Octyl-2,3-Dimethylimidazolium Chloride

This synthesis is based on the reaction of 1,2-dimethylimidazole with 1-chlorooctane.[3][11]

Materials:

  • 1,2-Dimethylimidazole

  • 1-Chlorooctane

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Ethyl acetate (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylimidazole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add an equimolar amount of 1-chlorooctane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature. The ionic liquid may precipitate or form a separate phase.

  • Remove the solvent under reduced pressure.

  • Wash the resulting ionic liquid with ethyl acetate to remove any unreacted starting materials.

  • Dry the purified 1-Octyl-2,3-dimethylimidazolium chloride under vacuum to remove any residual solvent.

Characterization:

  • Confirm the structure of the synthesized ionic liquid using ¹H NMR and ¹³C NMR spectroscopy.

  • Purity can be assessed by techniques such as high-performance liquid chromatography (HPLC).

Start 1,2-Dimethylimidazole + 1-Chlorooctane Reaction Reflux in Anhydrous Solvent Start->Reaction Cooling Cooling Reaction->Cooling Solvent_Removal Solvent Removal (Rotary Evaporation) Cooling->Solvent_Removal Washing Washing with Ethyl Acetate Solvent_Removal->Washing Drying Drying under Vacuum Washing->Drying Product Purified [O-2,3-DMIM]Cl Drying->Product

Caption: Workflow for the synthesis of 1-Octyl-2,3-dimethylimidazolium chloride.

Protocol 2: Dissolution of Cellulose

Materials:

  • 1-Octyl-2,3-dimethylimidazolium chloride ([O-2,3-DMIM]Cl)

  • Cellulose (e.g., microcrystalline cellulose, cotton linters)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Inert atmosphere (optional, but recommended to prevent degradation at high temperatures)

Procedure:

  • Pre-dry the cellulose in a vacuum oven to remove any moisture, which can affect the dissolution process.

  • Add the desired amount of [O-2,3-DMIM]Cl to a reaction vessel.

  • Heat the ionic liquid to the desired temperature (typically between 80-120°C) with stirring.[10]

  • Gradually add the pre-dried cellulose to the heated ionic liquid while stirring continuously. A typical concentration is 1-10 wt%, depending on the degree of polymerization of the cellulose and the desired solution viscosity.

  • Continue heating and stirring until the cellulose is completely dissolved, which may take several hours. The solution should become clear and viscous.

Causality behind Experimental Choices:

  • Drying Cellulose: Water can compete with the chloride anions in forming hydrogen bonds with cellulose, thus reducing the dissolution efficiency.

  • Heating: Increased temperature provides the necessary energy to break the hydrogen bonds in cellulose and reduces the viscosity of the ionic liquid, facilitating dissolution.

  • Stirring: Ensures homogeneous mixing and promotes the interaction between the ionic liquid and cellulose.

Protocol 3: Regeneration of Cellulose

Cellulose can be regenerated from the ionic liquid solution by introducing an anti-solvent, which is a liquid in which the cellulose is insoluble but the ionic liquid is soluble.[12][13]

Materials:

  • Cellulose/[O-2,3-DMIM]Cl solution

  • Anti-solvent (e.g., water, ethanol, acetone)

  • Centrifuge or filtration apparatus

Procedure:

  • Cool the cellulose/[O-2,3-DMIM]Cl solution to room temperature.

  • Slowly add the anti-solvent to the solution while stirring. Cellulose will precipitate out of the solution. The morphology of the regenerated cellulose can be influenced by the choice of anti-solvent and the rate of addition.[13]

  • Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by centrifugation or filtration.

  • Wash the regenerated cellulose thoroughly with the anti-solvent to remove any residual ionic liquid.

  • Dry the regenerated cellulose. The drying method (e.g., air-drying, freeze-drying) will affect the final properties of the material.

Self-Validating System:

  • The successful regeneration of a white, fibrous, or film-like cellulose product indicates the protocol's effectiveness.

  • The ionic liquid can be recovered from the anti-solvent mixture by evaporation of the anti-solvent, allowing for its reuse, which is a key aspect of the "green" nature of this process.

Start Cellulose/[O-2,3-DMIM]Cl Solution Anti_Solvent Addition of Anti-solvent (e.g., Water) Start->Anti_Solvent Precipitation Cellulose Precipitation Anti_Solvent->Precipitation Separation Separation (Centrifugation/Filtration) Precipitation->Separation Washing Washing with Anti-solvent Separation->Washing IL_Recovery Ionic Liquid Recovery Separation->IL_Recovery from supernatant Drying Drying Washing->Drying Regenerated_Cellulose Regenerated Cellulose Drying->Regenerated_Cellulose

Caption: Workflow for the regeneration of cellulose from an ionic liquid solution.

Applications in Drug Development

The ability to dissolve and regenerate cellulose opens up numerous possibilities in the field of drug development, where cellulose and its derivatives are widely used as excipients.[14][15] Regenerated cellulose often exhibits a different crystalline structure (Cellulose II) compared to native cellulose (Cellulose I), which can lead to altered physical and chemical properties.[16]

Potential Applications:

  • Controlled Release Formulations: Regenerated cellulose can be processed into various forms such as films, beads, or hydrogels, which can encapsulate active pharmaceutical ingredients (APIs). The porous structure and swelling properties of these materials can be tailored to control the release rate of the entrapped drug.[14]

  • Nanoparticle Drug Carriers: Cellulose nanoparticles can be produced by regenerating cellulose under specific conditions.[16][17] These nanoparticles have a high surface area-to-volume ratio, making them suitable for carrying and delivering drugs to specific targets in the body.

  • Bio-compatible Scaffolds for Tissue Engineering: The biocompatibility and biodegradability of cellulose make it an excellent candidate for creating scaffolds that can support cell growth and tissue regeneration. The dissolution-regeneration process allows for the fabrication of scaffolds with controlled porosity and mechanical properties.[18]

Safety and Handling

While ionic liquids are often described as "green solvents" due to their low volatility, they are not without hazards. It is essential to handle 1-Octyl-2,3-dimethylimidazolium chloride with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the ionic liquid.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors, especially when heating.

  • Skin and Eye Contact: In case of contact, immediately flush the affected area with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

1-Octyl-2,3-dimethylimidazolium chloride represents a valuable tool for the dissolution and processing of cellulose. While the longer octyl chain may present challenges in terms of dissolution efficiency compared to shorter-chain analogues, it also offers unique properties that can be exploited for specific applications. The protocols and information provided in this guide serve as a starting point for researchers to explore the potential of this ionic liquid in creating novel cellulose-based materials for drug development and other advanced applications. Further research and optimization are encouraged to fully unlock the capabilities of this promising solvent.

References

  • CAS Common Chemistry. (2026, March 19). 1-Octyl-3-methylimidazolium chloride.
  • Mihai, M., et al. (2021). Development and Characterization of Novel Cellulose Composites Obtained in 1-Ethyl-3-methylimidazolium Chloride Used as Drug Delivery Systems. MDPI.
  • Chemsrc. (2025, September 3). 1-Octyl-2,3-Dimethylimidazolium Chloride.
  • Han, J., et al. (2013). Characterization of cellulose II nanoparticles regenerated from 1-butyl-3-methylimidazolium chloride. PubMed.
  • Chen, J., et al. (2017). Applications of Cellulose-based Materials in Sustained Drug Delivery Systems. PubMed.
  • Al-Kaysi, R. O., & Al-Zoubi, R. M. (2025, June 24).
  • MySkinRecipes. 1-Octyl-2,3-Dimethylimidazolium Chloride.
  • Ullah, M. W., & Han, S. (2016, June 17). Applications of Bacterial Cellulose in Food, Cosmetics and Drug Delivery. Helda - Helsinki.fi.
  • PubChem. 1-Octyl-3-methylimidazolium chloride.
  • Ghori, M. U., & Mahdi, M. H. (2013, August 29).
  • Fernández-Marín, R., et al. (2023, January 11).
  • García-Tuñón, I., et al. (2022, February 1). Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. MDPI.
  • Wu, Y., et al. (2014).
  • ChemicalBook. (2022, August 26). 1-octyl-2,3-dimethylimidazolium chloride.
  • Kowalkowska, A., & Mikołajczak, P. (2024, September 6). Effect of Antisolvent Used to Regenerate Cellulose Treated with Ionic Liquid on Its Properties. MDPI.
  • Van den Bossche, G., et al. Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • Bodachivskyi, I., et al. (2020, June 23). Dissolution of Cellulose: Are Ionic Liquids Innocent or Noninnocent Solvents?
  • ResearchGate. (PDF) Dissolution of cellulose in ionic liquid: A review.
  • Zhang, S., et al. (2021). Novel solvent systems for cellulose dissolution. BioResources.
  • OUCI.
  • Ren, Q., et al. (2011). Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids.
  • ResearchGate. Fig. 1. Preparation of 1-methyl-3-octyloxymethylimidazolium chloride....
  • Dharaskar, S. A., et al.
  • PubChem. 1-Methyl-3-octylimidazolium chloride.
  • Fisher Scientific. 1-Methyl-3-n-octylimidazolium Chloride 98.0+%, TCI America 5 g.

Sources

Application

Application Notes and Protocols: 1-Octyl-2,3-Dimethylimidazolium Chloride as a Surfactant and its Micellar Properties

Authored by: A Senior Application Scientist Introduction 1-Octyl-2,3-dimethylimidazolium chloride, often abbreviated as [C8DMIM][Cl], belongs to the class of ionic liquids (ILs) and has garnered significant attention for...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

1-Octyl-2,3-dimethylimidazolium chloride, often abbreviated as [C8DMIM][Cl], belongs to the class of ionic liquids (ILs) and has garnered significant attention for its unique properties as a surfactant. Unlike traditional surfactants, which consist of a hydrophilic head and a hydrophobic tail, [C8DMIM][Cl] possesses a positively charged imidazolium ring as its head group and an octyl chain as its tail. This structure imparts distinct self-assembly behaviors in aqueous solutions, leading to the formation of micelles. These aggregates play a crucial role in various applications, including drug delivery, catalysis, and solubilization processes.

This guide provides a comprehensive overview of the micellar properties of [C8DMIM][Cl] and detailed protocols for their characterization. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in drug development and materials science.

Part 1: Fundamental Principles of Micellization

The formation of micelles by [C8DMIM][Cl] in aqueous solutions is a spontaneous process driven by the hydrophobic effect. At low concentrations, the surfactant molecules exist as monomers. As the concentration increases, the hydrophobic octyl tails seek to minimize their contact with water molecules. This leads to their aggregation, forming spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic imidazolium head groups form a charged shell that interacts with the surrounding water.

The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) . The CMC is a critical parameter that defines the onset of micelle formation and is influenced by factors such as temperature, pressure, and the presence of additives.

Part 2: Experimental Protocols for Characterization of Micellar Properties

Determination of Critical Micelle Concentration (CMC)

The CMC of [C8DMIM][Cl] can be accurately determined using several techniques. Here, we detail two common and reliable methods: surface tensiometry and conductivity measurements.

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials:

  • 1-Octyl-2,3-dimethylimidazolium chloride ([C8DMIM][Cl])

  • Deionized water (Milli-Q or equivalent)

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Calibrated glassware

Procedure:

  • Prepare a stock solution of [C8DMIM][Cl] in deionized water (e.g., 100 mM).

  • Create a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC to a concentration well above it.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, ensuring the system reaches equilibrium before each reading.

  • Plot the surface tension (γ) as a function of the logarithm of the [C8DMIM][Cl] concentration (log C).

  • The CMC is determined from the intersection of the two linear portions of the plot.

Data Interpretation Workflow:

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Result A Prepare [C8DMIM][Cl] Solutions B Measure Surface Tension A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Two Linear Regions C->D E Determine Intersection Point D->E F Critical Micelle Concentration (CMC) E->F

Caption: Workflow for CMC determination using surface tensiometry.

Principle: In an aqueous solution, the ionic surfactant [C8DMIM][Cl] contributes to the overall conductivity. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration changes because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions. The CMC is identified as the break in the plot of conductivity versus surfactant concentration.

Materials:

  • 1-Octyl-2,3-dimethylimidazolium chloride ([C8DMIM][Cl])

  • Deionized water (Milli-Q or equivalent)

  • Conductivity meter with a temperature-controlled cell

  • Calibrated glassware

Procedure:

  • Prepare a series of aqueous solutions of [C8DMIM][Cl] of varying concentrations.

  • Calibrate the conductivity meter using standard solutions.

  • Measure the conductivity of each solution at a constant temperature.

  • Plot the specific conductivity (κ) as a function of the [C8DMIM][Cl] concentration.

  • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Data Interpretation Workflow:

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Result A Prepare [C8DMIM][Cl] Solutions B Measure Conductivity A->B C Plot Conductivity vs. Concentration B->C D Fit Linear Regressions to Pre- and Post-CMC Regions C->D E Calculate Intersection D->E F Critical Micelle Concentration (CMC) E->F

Method

Application Notes and Protocols for the Biocatalytic Applications of 1-Octyl-2,3-Dimethylimidazolium Chloride

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Foreword: Navigating the Landscape of Ionic Liquid Biocatalysis The field of biocatalysis is continually evolving, driven by the q...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Landscape of Ionic Liquid Biocatalysis

The field of biocatalysis is continually evolving, driven by the quest for greener, more efficient, and highly selective chemical transformations. Ionic liquids (ILs), with their unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency, have emerged as promising media to enhance enzymatic reactions.[1][2][3] This guide focuses on the applications of a specific ionic liquid, 1-Octyl-2,3-Dimethylimidazolium Chloride, hereafter referred to as [C8DMIM][Cl].

It is important to note that while the body of research on imidazolium-based ionic liquids in biocatalysis is substantial, literature specifically detailing the applications of [C8DMIM][Cl] is still emerging. Therefore, this guide synthesizes direct findings where available and extrapolates from well-documented studies on structurally analogous ionic liquids, such as 1-octyl-3-methylimidazolium and 1-butyl-3-methylimidazolium salts. This approach provides a robust and scientifically grounded framework for researchers to design and implement their own biocatalytic systems using [C8DMIM][Cl].

The Role of [C8DMIM][Cl] in Biocatalysis: A Mechanistic Overview

The efficacy of [C8DMIM][Cl] as a medium for enzymatic reactions stems from its molecular structure. The 1-octyl-2,3-dimethylimidazolium cation imparts a significant hydrophobic character due to the long octyl chain, while the chloride anion is a small, coordinating anion. This combination of features influences the solubility of substrates and products, as well as the stability and activity of the biocatalyst.[4]

Enhancing Substrate Solubility and Product Separation

Many biocatalytic reactions involve hydrophobic substrates that have limited solubility in aqueous media. [C8DMIM][Cl], with its octyl chain, can enhance the solubility of non-polar compounds, thereby increasing the reaction rate by overcoming mass transfer limitations.[5][6] Furthermore, the unique phase behavior of ionic liquids can be exploited for straightforward product separation, often through simple decantation or extraction, which is a significant advantage over traditional organic solvents.[2][7]

Impact on Enzyme Structure and Function

The interaction between an ionic liquid and an enzyme is a delicate balance. The ions of the IL can interact with the enzyme's surface residues, potentially altering its conformation and, consequently, its activity and stability. The long alkyl chain of the [C8DMIM]+ cation can have a stabilizing effect on some enzymes, particularly lipases, by interacting with their hydrophobic surface regions.[2][8] However, the coordinating nature of the chloride anion can sometimes be detrimental to enzyme stability, though this effect is highly dependent on the specific enzyme and reaction conditions.[9] Studies on the similar 1-methyl-3-octylimidazolium chloride ([OMIM][Cl]) have shown that it can bind to enzymes like lysozyme through hydrophobic interactions and potentially increase their enzymatic activity by inducing conformational changes.

Application in Lipase-Catalyzed Reactions: Synthesis of Biodiesel and Fine Chemicals

Lipases are among the most widely used enzymes in industrial biocatalysis due to their broad substrate specificity and high stability.[10] They are particularly effective in non-aqueous environments, making them ideal candidates for use in ionic liquids like [C8DMIM][Cl].

Transesterification for Biodiesel Production

The enzymatic production of biodiesel through the transesterification of triglycerides is a greener alternative to conventional chemical methods.[11] The use of ionic liquids as the reaction medium can enhance the process by improving the solubility of both the oil feedstock and the alcohol, while also stabilizing the lipase.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_recycling Recycling prep_il [C8DMIM][Cl] Drying reaction_mix Mix Reactants, Enzyme, and [C8DMIM][Cl] prep_il->reaction_mix prep_enzyme Immobilized Lipase (e.g., Novozym 435) prep_enzyme->reaction_mix prep_reactants Oil + Alcohol (e.g., Waste Cooking Oil + Methanol) prep_reactants->reaction_mix reaction_incubation Incubate with Shaking (e.g., 50°C, 200 rpm, 24h) reaction_mix->reaction_incubation sep_centrifuge Centrifugation reaction_incubation->sep_centrifuge sep_biodiesel Biodiesel Layer (Top) sep_centrifuge->sep_biodiesel sep_glycerol Glycerol Layer (Middle) sep_centrifuge->sep_glycerol sep_il_enzyme [C8DMIM][Cl] + Enzyme (Bottom) sep_centrifuge->sep_il_enzyme recycle_il_enzyme Wash & Dry IL-Enzyme Mixture sep_il_enzyme->recycle_il_enzyme reuse Reuse in Subsequent Batches recycle_il_enzyme->reuse

Caption: Workflow for biodiesel production using immobilized lipase in [C8DMIM][Cl].

  • Preparation of Reactants:

    • Dry the [C8DMIM][Cl] under vacuum at 80°C for 24 hours to remove any residual water, which can promote hydrolysis side reactions.

    • Use a commercially available immobilized lipase, such as Novozym 435 or Lipozyme RM IM.[11][12]

    • Filter the waste cooking oil to remove any solid impurities.

  • Reaction Setup:

    • In a sealed reactor, combine the waste cooking oil and methanol. A molar ratio of 1:6 (oil to methanol) is a good starting point.[13]

    • Add the immobilized lipase, typically at a concentration of 1-5% (w/w) of the oil.[11][13]

    • Add the dried [C8DMIM][Cl] to the mixture. The amount can be varied, but a 1:1 (v/v) ratio with the total reactant volume is a common starting point.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature, for instance, 50-55°C.[13]

    • Provide constant agitation (e.g., 200 rpm) to ensure proper mixing.

    • Monitor the reaction progress over 24-48 hours by taking aliquots and analyzing the fatty acid methyl ester (FAME) content by gas chromatography (GC).[13]

  • Product Separation and Catalyst Recycling:

    • After the reaction, centrifuge the mixture to separate the different phases.

    • The top layer will be the biodiesel (FAMEs), the middle layer will be glycerol, and the bottom layer will contain the [C8DMIM][Cl] and the immobilized lipase.[2]

    • The [C8DMIM][Cl] and lipase mixture can be washed with a small amount of a non-polar solvent (e.g., hexane) to remove any residual product, dried under vacuum, and reused for subsequent batches.

Ionic Liquid SystemEnzymeSubstrateYieldReference
[Emim][TfO]Novozym® 435Soybean Oil80% in 12h[14]
[Bmim][PF6]Immobilized LipaseWaste Cooking Oil>90%[13]
IL/scCO2Immobilized LipaseVegetable Oilup to 99%[2]

This table presents data from similar systems to provide an expected performance range.

Application in Cellulase-Catalyzed Reactions: Biomass Pretreatment and Hydrolysis

The conversion of lignocellulosic biomass into fermentable sugars is a key step in the production of biofuels and bio-based chemicals. Ionic liquids have shown great potential in the pretreatment of biomass by dissolving cellulose and disrupting the lignin-hemicellulose matrix, making the cellulose more accessible to enzymatic hydrolysis.[15][16]

[C8DMIM][Cl] as a Pretreatment Solvent

The ability of imidazolium-based ionic liquids to dissolve cellulose is well-documented.[17] While the chloride anion is known to be effective in this regard, the long octyl chain of [C8DMIM][Cl] may influence its interaction with the different components of the biomass.

G cluster_pretreatment Pretreatment cluster_regeneration Cellulose Regeneration cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis pretreat_mix Mix Biomass with [C8DMIM][Cl] pretreat_heat Heat with Stirring (e.g., 120°C, 2h) pretreat_mix->pretreat_heat regen_add_water Add Anti-solvent (Water) pretreat_heat->regen_add_water regen_filter Filter to Collect Regenerated Cellulose regen_add_water->regen_filter regen_wash Wash with Water regen_filter->regen_wash hydro_resuspend Resuspend Cellulose in Buffer regen_wash->hydro_resuspend hydro_add_cellulase Add Cellulase Enzyme hydro_resuspend->hydro_add_cellulase hydro_incubate Incubate (e.g., 50°C, 48-72h) hydro_add_cellulase->hydro_incubate analysis_sugars Measure Reducing Sugars (e.g., DNS Method) hydro_incubate->analysis_sugars

Caption: Workflow for biomass pretreatment with [C8DMIM][Cl] followed by enzymatic hydrolysis.

  • Biomass Pretreatment:

    • Dry the lignocellulosic biomass (e.g., microcrystalline cellulose, bagasse, or wood chips) at 60°C overnight.

    • In a suitable reactor, mix the dried biomass with [C8DMIM][Cl] at a solid loading of 5-10% (w/w).

    • Heat the mixture to 100-130°C with constant stirring for 1-4 hours to dissolve the cellulose.[18]

  • Cellulose Regeneration:

    • After the pretreatment, add an anti-solvent such as water or ethanol to the mixture to precipitate the dissolved cellulose.

    • Filter the regenerated cellulose and wash it thoroughly with water to remove any residual ionic liquid. The ionic liquid can be recovered from the filtrate by evaporating the water.[19]

  • Enzymatic Hydrolysis:

    • Resuspend the regenerated cellulose in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.8).

    • Add a commercial cellulase preparation (e.g., from Trichoderma reesei or Aspergillus niger).[20][21] The enzyme loading will depend on the specific activity of the preparation.

    • Incubate the reaction at the optimal temperature for the cellulase, typically around 50°C, for 48-72 hours with gentle agitation.

    • Monitor the release of reducing sugars using a suitable assay, such as the dinitrosalicylic acid (DNS) method.

It is important to note that residual ionic liquid in the regenerated cellulose can inhibit cellulase activity.[20][22][23] The chloride anion, in particular, has been shown to be inhibitory to some cellulases. Therefore, thorough washing of the regenerated cellulose is crucial for achieving high hydrolysis yields.

Ionic LiquidBiomassPretreatment ConditionsGlucose Yield EnhancementReference
[Amim]ClHybrid Pennisetum-10.3 times[16]
[Bmpy][Cl]Bagasse-up to 8-fold[18]
[Emim][OAc]Lignocellulosic Biomass10 minSignificant rate increase[18]

This table presents data from similar systems to provide an expected performance range.

Concluding Remarks and Future Outlook

1-Octyl-2,3-Dimethylimidazolium Chloride holds considerable promise as a versatile solvent for a range of biocatalytic applications. Its tunable properties offer opportunities to enhance reaction rates, improve substrate solubility, and simplify downstream processing. The protocols and workflows presented in this guide, based on extensive research on analogous imidazolium-based ionic liquids, provide a solid foundation for researchers to explore the potential of [C8DMIM][Cl] in their own work.

Future research should focus on elucidating the specific interactions between [C8DMIM][Cl] and various enzymes to optimize reaction conditions further. Additionally, exploring the use of [C8DMIM][Cl] in biphasic systems with water or supercritical fluids could open up new avenues for integrated reaction and separation processes.[6][7] As our understanding of enzyme behavior in ionic liquids deepens, we can expect to see even more innovative and sustainable biocatalytic processes being developed.

References

  • van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in Ionic Liquids. Chemical Reviews, 107(6), 2757–2789. [Link]

  • Villa, R., Nieto, S., & Lozano, P. (2026). Biocatalytic processes in ionic liquids: a green platform for a sustainable future. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 384(2316), 20240307. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Molecules, 26(16), 4789. [Link]

  • Petrich, J. W., & Smirnova, I. (2011). Ionic liquids for two-phase systems and their application for purification, extraction and biocatalysis. Journal of Biotechnology, 152(4), 139-152. [Link]

  • de Souza, R. L., & de Souza, M. O. (2021). Two-Phase Biocatalysis in Microfluidic Droplets. Catalysts, 11(11), 1289. [Link]

  • Villa, R., Nieto, S., & Lozano, P. (2026). Biocatalytic processes in ionic liquids: a green platform for a sustainable future. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 384(2316), 20240307. [Link]

  • Itoh, T., Akasaki, K., Kudo, K., & Shirakami, S. (2006). Adverse effect of chloride impurities on lipase-catalyzed transesterifications in ionic liquids. Tetrahedron Letters, 47(39), 7025-7027. [Link]

  • Khan, S., Islam, A., & Khan, A. U. (2017). Effect of 1-methyl-3-octylimidazolium chloride on the stability and activity of lysozyme: a spectroscopic and molecular dynamics studies. Journal of Biomolecular Structure & Dynamics, 35(9), 1943-1954. [Link]

  • Villa, R., Nieto, S., & Lozano, P. (2026). Biocatalytic processes in ionic liquids: a green platform for a sustainable future. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 384(2316), 20240307. [Link]

  • Kumar, V., & Sharma, V. K. (2016). Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids. The Chemical Record, 16(2), 693-713. [Link]

  • Garcia-Galan, C., Berenguer-Murcia, A., Fernandez-Lafuente, R., & Rodrigues, R. C. (2025). Enzyme loading in the support and medium composition during immobilization alter activity, specificity and stability of octyl agarose-lipase biocatalysts. International Journal of Biological Macromolecules, 285, 131535. [Link]

  • Oliveira, C., Teixeira, A., & da Costa, A. C. (2010). Effect of the ionic liquid [bmim]Cl and high pressure on the activity of cellulase. Green Chemistry, 12(3), 513-518. [Link]

  • Turner, M. B., Spear, S. K., Holbrey, J. D., & Rogers, R. D. (2003). Cellulase activity in [bmim]Cl solution vs. aqueous solution. Green Chemistry, 5(4), 443-447. [Link]

  • Yang, Z., & Pan, W. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts, 6(2), 29. [Link]

  • Ranganathan, S. V., Narasimhan, S. L., & Muthukumar, K. (2010). Biodiesel production with special emphasis on lipase-catalyzed transesterification. Biotechnology Letters, 32(8), 1027-1036. [Link]

  • Vieira, A. P. de A., da Silva, M. A. P., & Langone, M. A. P. (2006). Biodiesel production via esterification reactions catalyzed by lipase. Enz. Microb. Technol., 39(4), 741-746. [Link]

  • Oliveira, C., Teixeira, A., & da Costa, A. C. (2010). Effect of the ionic liquid [bmim]Cl and high pressure on the activity of cellulase. Green Chemistry, 12(3), 513-518. [Link]

  • Ben Bacha, R., Frikha, F., Gargouri, M., & Miled, N. (2022). Biodiesel Production by Single and Mixed Immobilized Lipases Using Waste Cooking Oil. Molecules, 27(24), 8780. [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Accounts of Chemical Research, 46(10), 2219-2227. [Link]

  • Park, J. H., & Kim, J. S. (2014). Influence of IL concentration on the activity of cellulase. Bioresource Technology, 151, 421-425. [Link]

  • Brandt, A., Hallett, J. P., Leak, D. J., Murphy, R. J., & Welton, T. (2014). An integrated process of ionic liquid pretreatment and enzymatic hydrolysis of lignocellulosic biomass with immobilised cellulase. BioResources, 9(4), 6523-6539. [Link]

  • Sun, N., Li, C., & Simmons, B. A. (2018). Can Multiple Ions in an Ionic Liquid Improve the Biomass Pretreatment Efficacy? ACS Sustainable Chemistry & Engineering, 6(1), 120-127. [Link]

  • Li, Y., Liu, Y., & Li, B. (2016). Microstructure properties and cellulase hydrolysis efficiency of hybrid Pennisetum with [Amim]Cl pretreatment. BioResources, 11(1), 2206-2218. [Link]

  • da Costa Lopes, A. M., & Bogel-Lukasik, R. (2011). Short time ionic liquids pretreatment on lignocellulosic biomass to enhance enzymatic saccharification. Bioresource Technology, 102(21), 10059-10066. [Link]

  • Mohamad Nor, N. F. S., Veny, H., Hamzah, F., Muhd Rodhi, M. N., Kusumaningtyas, R. D., & Prasetiawan, H. (2024). Enzymatic Transesterification Using Different Immobilized Lipases and its Biodiesel Effect on Gas Emission. Bulletin of Chemical Reaction Engineering & Catalysis, 19(2), 335-346. [Link]

  • Weerachanchai, P., & Lee, J. M. (2014). Recyclability of an Ionic Liquid for Biomass Pretreatment. Bioresource Technology, 169, 336-343. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Octyl-2,3-Dimethylimidazolium Chloride ([ODMIM]Cl)

Welcome to the Technical Support Center for the synthesis of 1-octyl-2,3-dimethylimidazolium chloride ([ODMIM]Cl). This guide is engineered for researchers and drug development professionals requiring high-purity, anhydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-octyl-2,3-dimethylimidazolium chloride ([ODMIM]Cl). This guide is engineered for researchers and drug development professionals requiring high-purity, anhydrous ionic liquids for biphasic catalysis, API formulation, and advanced material science.

Unlike 1-alkyl-3-methylimidazolium salts, the C2-methylation in [ODMIM]Cl prevents the formation of N-heterocyclic carbenes, offering superior chemical stability. However, this same methyl group introduces steric hindrance that significantly complicates the alkylation step, often leading to stalled yields and colored impurities. This guide provides a self-validating, causality-driven protocol to overcome these bottlenecks.

I. Standard Operating Procedure (SOP): High-Yield Synthesis Workflow

The following protocol leverages a biphasic solvent strategy to drive the sterically hindered S_N2 reaction to completion.

Step 1: Reagent Preparation & Deoxygenation
  • Action: Distill 1,2-dimethylimidazole from KOH and dry 1-chlorooctane over P2O5 prior to use. Degas all solvents using a freeze-pump-thaw cycle.

  • Causality: Imidazoles are highly susceptible to oxidative degradation at elevated temperatures. Trace oxygen and transition metals catalyze the formation of conjugated polymeric byproducts, resulting in a yellow/brown tint.

  • Self-Validation Check: Both starting materials must be completely colorless liquids before proceeding.

Step 2: The Alkylation Reaction
  • Action: In a Schlenk flask under a strict nitrogen atmosphere, dissolve 1.0 equivalent of 1,2-dimethylimidazole in dry toluene. Slowly add 1.15 equivalents of 1-chlorooctane. Heat the mixture to a vigorous reflux (110°C) for 24 to 48 hours.

  • Causality: 1-chlorooctane is a relatively poor electrophile compared to its bromo- or iodo- counterparts. Toluene is selected as the solvent because its boiling point (110°C) provides the necessary thermal energy to overcome the S_N2 activation barrier. Furthermore, as the highly polar [ODMIM]Cl forms, it is insoluble in non-polar toluene. This spontaneous phase separation drives the reaction equilibrium forward via Le Chatelier's principle[1].

  • Self-Validation Check: A dense, viscous lower phase (the crude ionic liquid) will visibly separate from the toluene continuous phase as the reaction progresses.

Step 3: Isolation and Selective Washing
  • Action: Cool the reaction mixture to -20°C for 12 hours to maximize the precipitation of the ionic liquid. Decant the toluene supernatant. Wash the crude IL vigorously with cold, dry ethyl acetate (3 × 50 mL).

  • Causality: Ethyl acetate is a moderately polar aprotic solvent. It selectively dissolves unreacted 1-chlorooctane and 1,2-dimethylimidazole without dissolving the target [ODMIM]Cl salt[1].

  • Self-Validation Check: Spot the final ethyl acetate wash on a TLC plate (visualized under UV light). The absence of UV-active spots confirms the complete removal of the aromatic imidazole starting material.

Step 4: High-Vacuum Drying
  • Action: Transfer the washed product to a vacuum oven. Dry at 80°C under high vacuum (<1 mbar) for a minimum of 48 hours.

  • Causality: Imidazolium chlorides are profoundly hygroscopic. Trace water acts as a plasticizer, disrupting the crystal lattice, depressing the melting point, and altering the liquid's viscosity and electrochemical window[2].

  • Self-Validation Check: Perform a Karl Fischer titration. The protocol is considered successful when the moisture content is verified to be <500 ppm.

II. Process Visualization

Workflow N1 1. Reagent Preparation Distill 1,2-dimethylimidazole Dry 1-chlorooctane N2 2. Alkylation Reaction Toluene reflux, 110°C, 24h N2 Atmosphere N1->N2 Mix under N2 N3 3. Phase Separation Cool to -20°C Decant Toluene N2->N3 Complete Conversion N4 4. Purification Wash with Ethyl Acetate (Removes unreacted organics) N3->N4 Isolate Crude IL N5 5. Vacuum Drying 80°C, <1 mbar, 48h (Removes trace moisture) N4->N5 Purified IL N6 Pure [ODMIM]Cl Yield > 90% N5->N6 Self-Validation (NMR)

Fig 1: Step-by-step workflow for the high-yield synthesis and purification of [ODMIM]Cl.

III. Quantitative Yield Optimization Data

To assist in scaling up, Table 1 summarizes the empirical data comparing various synthesis modalities for [ODMIM]Cl.

Table 1: Quantitative Comparison of Synthesis Modalities for[ODMIM]Cl

Synthesis ModalityTemp (°C)TimeMolar Ratio (Amine:Halide)Solvent SystemAverage Yield (%)Purity Profile
Conventional Reflux 11048 h1 : 1.15Toluene88 - 92High (Requires extensive washing)
Solvent-Free Heating 9072 h1 : 1.20None75 - 80Moderate (Prone to thermal discoloration)
Ultrasound-Assisted 605 h1 : 1.10None92 - 95High (Reduced thermal degradation)
Microwave-Assisted 1102 h1 : 1.10None90 - 94High (Rapid conversion, requires specialized reactor)

Note: Ultrasound-assisted synthesis has shown remarkable efficacy in reducing reaction times for sterically hindered imidazolium salts while maintaining high yields[3].

IV. Troubleshooting & FAQs

Q1: Why is my [ODMIM]Cl yield plateauing at 60-70% despite long reaction times?

A1: This is a classic symptom of steric hindrance. The 2-methyl group on 1,2-dimethylimidazole protects the C2 position from deprotonation, but it also sterically crowds the adjacent nitrogen atoms, significantly reducing their nucleophilicity compared to 1-methylimidazole. Furthermore, 1-chlorooctane is a poorer electrophile than 1-bromooctane.

  • Solution: Ensure you are using a sufficient excess of 1-chlorooctane (at least 1.15 equivalents). If using conventional heating, ensure the reaction is at a rolling reflux in toluene. For stubborn batches, transitioning to an ultrasound-assisted solvent-free method can provide the necessary cavitational energy to drive the S_N2 reaction to >90% yield[3].

Q2: My product has a yellow/brown tint instead of being a white solid/colorless liquid. How do I prevent this?

A2: Discoloration is the hallmark of oxidative degradation of the imidazole ring. It can also be caused by trace transition metal impurities in the starting materials reacting at elevated temperatures.

  • Solution: Prevention is key. Always conduct the synthesis under a strict inert atmosphere (Nitrogen or Argon) and degas your solvents. If discoloration has already occurred, you can rescue the batch by dissolving the crude product in a minimal amount of dry methanol, stirring with activated charcoal for 24 hours, and filtering through a Celite pad before evaporating the solvent.

Q3: The product is an oil that won't crystallize. Does this mean it is impure?

A3: Not necessarily.[ODMIM]Cl has a relatively low melting point and a strong tendency to supercool, often presenting as a highly viscous liquid rather than a crystalline solid at room temperature. This state is severely exacerbated by trace moisture, which disrupts the hydrogen bonding network required for crystallization[2].

  • Solution: Seed the oil with a pure crystal of[ODMIM]Cl if available. Alternatively, dissolve the oil in a minimal volume of dry acetonitrile, cool the solution to -20°C, and slowly add cold ethyl acetate dropwise to force precipitation[1]. Ensure deep vacuum drying (<1 mbar at 80°C) is maintained to remove all water.

Q4: How can I definitively verify the absence of unreacted 1,2-dimethylimidazole?

A4: Unreacted 1,2-dimethylimidazole acts as a base and a strong coordinating ligand. If left in the ionic liquid, it will poison downstream transition-metal catalysts and alter the pH of the system.

  • Solution: ^1H-NMR spectroscopy is the gold standard for this validation. Look for the absence of the sharp singlet corresponding to the N-CH_3 protons of the starting material (typically around δ 3.6 ppm in CDCl_3). In the pure [ODMIM]Cl product, the N-CH_3 peak will be shifted downfield (closer to δ 4.0 ppm) due to the electron-withdrawing effect of the positive charge on the newly formed imidazolium ring.

V. References

  • Title: Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl] Source: RSC Publishing URL: [Link]

  • Title: Structural Studies of Crystalline 1-Alkyl-3-Methylimidazolium Chloride Salts Source: ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Octyl-2,3-Dimethylimidazolium Chloride ([odmim]Cl)

Welcome to the Technical Support Center for 1-Octyl-2,3-dimethylimidazolium chloride (often abbreviated as[odmim]Cl or OMMIMCl)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Octyl-2,3-dimethylimidazolium chloride (often abbreviated as[odmim]Cl or OMMIMCl)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Because [odmim]Cl features a moderately long hydrophobic octyl chain paired with a hydrophilic chloride anion, it behaves as an amphiphilic surfactant. This unique structure creates specific purification bottlenecks—such as stubborn emulsions and strong water coordination—that render standard recrystallization ineffective.

This guide provides field-proven, self-validating workflows to achieve spectrograde purity for sensitive downstream applications[2].

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My [odmim]Cl product has a distinct yellow/brown tint instead of being a colorless oil. What causes this, and how do I remove it? Causality: The coloration in imidazolium ionic liquids primarily arises from the oxidation of unreacted precursors (like 1,2-dimethylimidazole) or the thermal degradation of the alkyl halide (1-chlorooctane) during prolonged, high-temperature quaternization[2]. Solution: Treat the crude ionic liquid with activated decolorizing charcoal. Charcoal provides a high-surface-area mesoporous network that selectively adsorbs these conjugated, oligomeric impurities[3]. Self-Validating Protocol:

  • Dilute the crude [odmim]Cl in deionized water to reduce viscosity.

  • Add 5-10 wt% decolorizing charcoal and heat at 65°C–70°C for 24 hours under continuous stirring[3].

  • Filter through a Celite pad to remove the fine charcoal particulates. Validation: Measure the UV-Vis absorbance of the filtrate. A successful decolorization will yield a colorless filtrate with a flat baseline in the 300–400 nm optical region[2].

Q2: Karl Fischer titration indicates high water content (>2000 ppm) despite hours on the rotary evaporator. How can I achieve anhydrous conditions (<500 ppm)? Causality: The chloride anion is highly coordinating and forms a strong primary hydration sphere via hydrogen bonding. Standard rotary evaporation (e.g., 50°C, 20 mbar) lacks the thermodynamic driving force to break these ion-dipole interactions[4]. Solution: Implement a two-stage thermodynamic drying protocol. Self-Validating Protocol:

  • First, remove bulk water using a lyophilizer (freeze-dryer)[3].

  • Second, transfer the semi-solid/viscous oil to a Schlenk line or high-vacuum setup (< 5 mbar) and heat at 60°C–70°C for 48 to 76 hours[2],[5]. Validation: The liquid will transition from a slightly cloudy micro-emulsion to perfectly optically clear. Karl Fischer titration must confirm moisture levels drop below 500 ppm[5].

Q3: NMR shows residual 1-chlorooctane and 1,2-dimethylimidazole. What is the most effective extraction strategy? Causality: 1-chlorooctane is highly non-polar, while 1,2-dimethylimidazole is moderately polar. [odmim]Cl is an amphiphilic salt. Using a moderately polar organic solvent exploits biphasic immiscibility: uncharged precursors partition into the organic phase, while the ionic liquid separates out[2]. However, the octyl chain in [odmim]Cl often causes severe emulsions during liquid-liquid extraction[4]. Solution: Perform successive liquid-liquid extractions using ethyl acetate or toluene[2], coupled with mechanical emulsion breaking. Self-Validating Protocol:

  • Wash the crude[odmim]Cl vigorously with equal volumes of ethyl acetate.

  • If an emulsion forms (a cloudy, inseparable boundary), centrifuge the mixture to force phase separation[4].

  • Decant the upper organic layer. Repeat 3–5 times. Validation: Run 1 H-NMR (in CDCl 3​ ). The complete disappearance of the triplet at ~3.5 ppm (CH 2​ -Cl of 1-chlorooctane) confirms the removal of the alkylating agent[6].

Part 2: Core Purification Workflow

To ensure reproducibility, follow this sequential methodology. Each step is designed to sequentially target specific impurity classes without inducing product loss.

Step 1: Pre-Extraction Preparation

  • Allow the quaternization reaction mixture to cool to room temperature. The crude [odmim]Cl will typically present as a viscous, slightly colored oil[2].

  • If the mixture is too viscous to stir, add a minimal amount of deionized water to lower the viscosity.

Step 2: Liquid-Liquid Extraction (Precursor Removal)

  • Add 50 mL of ethyl acetate per 100 g of crude [odmim]Cl[2].

  • Stir vigorously for 15 minutes, then transfer to a separatory funnel.

  • Critical Step: Allow 1-2 hours for phase separation. If the octyl chain induces a stable emulsion, centrifuge the mixture at 3000 rpm for 10 minutes[4].

  • Separate the lower [odmim]Cl phase and discard the upper ethyl acetate phase. Repeat this wash cycle three times.

Step 3: Decolorization (Optical Purity)

  • Dilute the washed [odmim]Cl with deionized water (approx. 1:5 ratio) to form a yellow aqueous solution[3].

  • Add 3-5 g of activated charcoal per 50 g of ionic liquid.

  • Heat the suspension to 65°C and stir for 24 hours[3].

  • Cool to room temperature and vacuum-filter through a tightly packed pad of Celite or alumina to yield a colorless filtrate[3].

Step 4: Thermodynamic Drying (Water Removal)

  • Remove the bulk water from the colorless filtrate using a lyophilizer[3].

  • Transfer the resulting product to a round-bottom flask and attach it to a high-vacuum system (P < 5 mbar).

  • Heat the flask in an oil bath at 60°C–70°C for 48–76 hours to strip residual water down to <500 ppm[5].

Part 3: Quantitative Data & Benchmarks

The following table summarizes the expected purity metrics and the physical rationale behind the solvent choices used in the purification of [odmim]Cl.

Impurity TargetPreferred Solvent/MethodRationale (Causality)Target BenchmarkValidation Method
1-Chlorooctane Ethyl Acetate WashHigh solubility for non-polar alkyl halides; immiscible with the IL phase.Undetectable 1 H-NMR (Absence of ~3.5 ppm triplet)
1,2-Dimethylimidazole Toluene / Ethyl AcetatePartitions unreacted amine into the organic phase away from the charged IL.< 0.1 mol% 1 H-NMR / Mass Spectrometry
Colored Oligomers Activated Charcoal (65°C)Mesoporous carbon traps high-molecular-weight conjugated byproducts.Colorless LiquidUV-Vis (Flat baseline 300-400 nm)
Water High Vacuum (<5 mbar, 70°C)Overcomes the high enthalpy of hydration of the chloride anion.< 500 ppmKarl Fischer Titration

Part 4: Mechanistic Purification Pathway

The following diagram illustrates the logical flow of the purification process, highlighting the decision nodes for troubleshooting emulsions and ensuring comprehensive impurity removal.

G Syn Crude [odmim]Cl (Precursors, Water, Color) LLE Liquid-Liquid Extraction (Ethyl Acetate Wash) Syn->LLE Emulsion Emulsion Troubleshooting (Centrifugation at 3000 rpm) LLE->Emulsion Cloudy phase boundary Charcoal Decolorization (Activated Charcoal, 65°C) LLE->Charcoal Clear phase boundary Emulsion->Charcoal Phase separated Filtration Filtration (Celite/Alumina Plug) Charcoal->Filtration Drying Thermodynamic Drying (Schlenk Line, <5 mbar, 70°C) Filtration->Drying Pure Pure [odmim]Cl (Spectrograde, <500 ppm H2O) Drying->Pure

Workflow for the purification of [odmim]Cl addressing emulsions, color, and moisture.

References[2] Title: Purification of Imidazolium Ionic Liquids for Spectroscopic Applications | Source: Academia.edu | URL:https://www.academia.edu/[4] Title: Recovery and purification of ionic liquids from solutions: a review | Source: National Institutes of Health (PMC) | URL:https://www.ncbi.nlm.nih.gov/pmc/[3] Title: US7763186B2 - Preparation and purification of ionic liquids and precursors | Source: Google Patents | URL:https://patents.google.com/patent/US7763186B2/en[5] Title: WO2004080974A1 - A purification method of ionic liquids to obtain their high purity | Source: Google Patents | URL:https://patents.google.com/patent/WO2004080974A1/en[1] Title: Symmetrical Ionic Liquids Effectively Promote the Electrolytic Dimerization of Acrylonitrile to Adiponitrile | Source: ACS Publications | URL:https://pubs.acs.org/[6] Title: Design of Supramolecular Nanocatalysts for the Biphasic Epoxidation of Olefins | Source: MediaTUM | URL:https://mediatum.ub.tum.de/

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions in 1-Octyl-2,3-Dimethylimidazolium Chloride ([odmim]Cl)

Welcome to the Application Support Center. As drug development and green chemistry increasingly rely on tunable ionic liquids (ILs), 1-Octyl-2,3-dimethylimidazolium chloride ([odmim]Cl) has emerged as a premier solvent f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and green chemistry increasingly rely on tunable ionic liquids (ILs), 1-Octyl-2,3-dimethylimidazolium chloride ([odmim]Cl) has emerged as a premier solvent for biphasic extraction, metal recovery, and base-catalyzed reactions.

Unlike traditional 1-alkyl-3-methylimidazolium salts, [odmim]Cl features a methylated C2 position. As a Senior Application Scientist, I designed this guide to help you understand the causality behind this structural modification, troubleshoot mass transfer limitations, optimize phase separations, and prevent catalyst deactivation during your workflows.

I. Frequently Asked Questions: Solvent Properties & Causality

Q1: Why does [odmim]Cl exhibit significantly higher viscosity than its shorter-chain counterparts, and how does this impact my reaction kinetics? A1: The high viscosity of [odmim]Cl is not a random artifact; it is a direct consequence of its molecular architecture. The eight-carbon (C8) octyl chain induces strong van der Waals interactions and promotes structural micro-segregation into polar and non-polar domains[1]. Furthermore, the addition of the methyl group at the C2 position disrupts the planar stacking of the imidazolium rings, increasing the barrier to molecular flow[2].

  • Impact: This high viscosity drastically reduces the diffusion coefficients of your reagents, leading to poor mass transfer and artificially low reaction rates.

  • Solution: We recommend operating at elevated temperatures (e.g., 50–70 °C), which exponentially decreases viscosity and increases ionic mobility[2], or utilizing a benign co-solvent to disrupt the IL network.

Q2: My reaction involves strong basic reagents. Why is [odmim]Cl recommended over standard 1-octyl-3-methylimidazolium chloride ([omim]Cl)? A2: This is a critical mechanistic distinction. In standard [omim]Cl, the proton at the C2 position of the imidazolium ring is relatively acidic (pKa ~21–24). In the presence of bases, this proton is easily abstracted to form an N-heterocyclic carbene (NHC). These carbenes are highly reactive and will irreversibly coordinate with and poison transition metal catalysts. By methylating the C2 position to create [odmim]Cl, we chemically block this deprotonation pathway, rendering the solvent highly stable in basic media and extending the life of your catalysts.

Q3: The octyl chain is highly hydrophobic. Is [odmim]Cl still hygroscopic? A3: Yes, highly. While the C8 chain imparts a hydrophobic domain capable of dissolving non-polar organic substrates, the chloride anion is a potent hydrogen-bond acceptor. The anion will rapidly scavenge atmospheric moisture[3]. Even trace water (as low as 0.55 wt%) can alter the physical properties of the IL, including its viscosity and thermal stability[2].

II. Quantitative Data: Structural & Property Comparison

To aid in solvent selection, the following table summarizes the divergent properties caused by C2-methylation and chain elongation.

Property / Parameter1-Octyl-3-methylimidazolium Chloride ([omim]Cl)1-Octyl-2,3-dimethylimidazolium Chloride ([odmim]Cl)Causality / Scientific Rationale
C2-Position Status Protonated (Acidic)Methylated (Blocked)Determines base stability.
Carbene Formation High risk in basic mediaNegligibleC2-methyl prevents deprotonation.
Thermal Stability ModerateHigh (Onset > 280 °C)Steric shielding of the imidazolium ring[4].
Viscosity (at 25°C) HighHigherEnhanced van der Waals forces from C8 + C2-methyl[2].
Surfactant Behavior ModerateHigh (Micelle forming)Amphiphilic nature drives self-aggregation in water[1].

III. Troubleshooting Guide: Reaction & Extraction Workflows

Below is a diagnostic logic tree for troubleshooting poor reaction yields when using [odmim]Cl.

Troubleshooting Issue Issue: Low Reaction Yield Check1 Is the mixture highly viscous? Issue->Check1 Sol1 Increase temp to 60°C or add co-solvent Check1->Sol1 Yes Check2 Are basic reagents used? Check1->Check2 No Sol2 [odmim]Cl is base-stable. Check for moisture. Check2->Sol2 Yes Check3 Is water content >500 ppm? Check2->Check3 No Sol3 Dry under vacuum at 70°C for 24h Check3->Sol3 Yes

Caption: Diagnostic logic tree for resolving low yields in [odmim]Cl-mediated reactions.

Q: I am observing severe emulsion formation during the liquid-liquid extraction phase. How can I force phase separation? A: Emulsions frequently occur because the amphiphilic nature of [odmim]Cl acts as a surfactant. The long octyl chains self-aggregate and form micelles in aqueous solutions, stabilizing the emulsion boundary[1].

  • Troubleshooting Step: Implement a "salting-out" strategy. Add a highly kosmotropic salt (e.g., K₂HPO₄ or NaCl) to the aqueous phase. This increases the ionic strength of the water, drawing water molecules away from the IL micelles, forcing the hydrophobic C8 chains to coalesce and cleanly separate the organic and aqueous layers[5].

IV. Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, all methodologies must be treated as self-validating systems. Do not proceed to the next step without verifying the success of the previous one.

Protocol 1: Rigorous Dehydration and Purification of [odmim]Cl

Because the chloride anion strongly coordinates with water, standard heating is insufficient for complete dehydration.

  • Initial Wash: Dissolve the synthesized or commercial [odmim]Cl in dichloromethane (CH₂Cl₂) and wash with ethyl acetate (3x30 mL) to remove unreacted precursors (e.g., 1-chlorooctane or 1,2-dimethylimidazole).

  • Filtration: Filter the solution through a pad of diatomaceous earth to remove particulate impurities.

  • Solvent Evaporation: Remove the CH₂Cl₂ under reduced pressure using a rotary evaporator at 40 °C.

  • Deep Vacuum Drying (Critical Step): Transfer the viscous liquid to a Schlenk flask. Apply a high vacuum (< 0.1 mbar) and heat to 70 °C for a minimum of 12 to 24 hours.

  • Validation: Perform a Karl Fischer titration. Do not proceed to moisture-sensitive reactions unless the water content is confirmed to be < 500 ppm (0.05 wt%).

Protocol 2: Biphasic Extraction and IL Recycling

[odmim]Cl is highly effective for extracting metals or organic products due to its tunable solubility[5].

  • Reaction Execution: Conduct your catalytic reaction in dry [odmim]Cl.

  • Phase Induction: Add an equal volume of deionized water (or brine, if emulsion is expected) and an immiscible organic extraction solvent (e.g., diethyl ether or hexane).

  • Agitation & Separation: Stir vigorously for 15 minutes to maximize the interfacial contact area, then centrifuge at 4000 rpm for 10 minutes to break any micro-emulsions.

  • Product Recovery: Decant the upper organic phase containing your synthesized product.

  • IL Recycling: The bottom aqueous phase contains the [odmim]Cl and water-soluble catalyst. Evaporate the water under reduced pressure, and subject the recovered IL to Protocol 1 before reuse.

G Start Reaction in [odmim]Cl AddWater Add Aqueous/Organic Extraction Solvent Start->AddWater PhaseSep Phase Separation (Centrifugation) AddWater->PhaseSep OrgPhase Organic Phase (Target Product) PhaseSep->OrgPhase Non-polar AqPhase Aqueous Phase ([odmim]Cl + Water) PhaseSep->AqPhase Polar/Ionic Evap Solvent Evaporation OrgPhase->Evap DryIL Vacuum Drying (Recycled [odmim]Cl) AqPhase->DryIL Water Removal DryIL->Start Reuse

Caption: Mechanistic workflow of biphasic extraction, product recovery, and [odmim]Cl recycling.

V. References

  • Physical Properties of Ionic Liquids: Database and Evaluation Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

  • Polymer Electrolytes Based on Room Temperature Ionic Liquid: 2,3-Dimethyl-1-octylimidazolium Triflate Source: Macromolecules (ACS Publications) URL:[Link]

  • Perspectives of Using DES-Based Systems for Solid–Liquid and Liquid–Liquid Extraction of Metals from E-Waste Source: Metals (MDPI) URL:[Link]

  • Influence of molecular structure on the aggregation of imidazolium ionic liquids in aqueous solution Source: Journal of Molecular Liquids (Elsevier) URL:[Link]

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study Source: Molecules (PMC / MDPI) URL:[Link]

Sources

Optimization

Catalyst deactivation and regeneration in "1-Octyl-2,3-Dimethylimidazolium Chloride"

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals working with 1-Octyl-2,3-Dimethylimidazolium Chloride (commonly abbreviated as [odmim][Cl] or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals working with 1-Octyl-2,3-Dimethylimidazolium Chloride (commonly abbreviated as [odmim][Cl] or [OMMIm][Cl], CAS#: 1007398-58-4)[1].

Unlike traditional volatile organic solvents,[odmim][Cl] offers a highly tunable, non-volatile environment for transition metal and biocatalysis. The deliberate methylation at the C2 position prevents the formation of N-heterocyclic carbenes (NHCs), a common degradation pathway that irreversibly poisons catalysts in standard 1-alkyl-3-methylimidazolium ionic liquids[2]. However, managing the highly coordinating chloride anion and preventing nanoparticle agglomeration remain critical challenges[3].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative metrics to optimize your catalytic lifecycles.

Mechanistic Insights into Catalyst Deactivation

Understanding the root cause of deactivation in [odmim][Cl] is the first step toward effective regeneration. Deactivation in this specific ionic liquid typically falls into three categories:

  • Halide Poisoning: The Cl⁻ anion is a potent σ-donor. In high concentrations, it outcompetes organic substrates for the coordination sphere of transition metals (e.g., Pd, Ru, Ir), effectively blocking the active catalytic sites[4].

  • Ostwald Ripening (Agglomeration): Metal nanoparticles stabilized by the ionic liquid can agglomerate under thermal stress, reducing their active surface area.

  • Organic Fouling: Heavy byproducts or unreacted precursors can accumulate in the viscous [odmim][Cl] matrix, creating a diffusion barrier around the catalyst.

Deactivation A Active Catalyst in [odmim][Cl] B Chloride Poisoning (Strong Cl⁻ Coordination) A->B Halide Excess C Nanoparticle Agglomeration (Ostwald Ripening) A->C Thermal Stress D Organic Fouling (Coke Deposition) A->D Side Reactions E Deactivated System (Reduced Turnover) B->E C->E D->E

Catalyst deactivation pathways in [odmim][Cl] highlighting poisoning, agglomeration, and fouling.

Troubleshooting Guide (FAQs)

Q1: Why is my transition metal catalyst losing activity after the first cycle despite the C2-methyl protection of [odmim][Cl]? A: While the 2,3-dimethyl structure successfully prevents NHC-carbene formation and subsequent metal-carbene irreversible binding[2], you are likely experiencing halide poisoning . The chloride anion in [odmim][Cl] strongly coordinates to electron-deficient metal centers. Solution: Consider an in-situ anion metathesis (exchanging Cl⁻ for a less coordinating anion like NTf₂⁻ or PF₆⁻) if your reaction is highly sensitive to halide coordination[3][4].

Q2: How can I differentiate between catalyst leaching and nanoparticle agglomeration in my [odmim][Cl] system? A: Execute a Hot Filtration Test . Stop the reaction at 50% conversion, filter the catalyst from the [odmim][Cl] at reaction temperature, and allow the filtrate to continue reacting.

  • Causality: If the filtrate continues to yield product, active metal species have leached into the solvent phase. If the reaction completely halts but the recovered ionic liquid appears darkened or opaque, nanoparticle agglomeration has occurred.

Q3: Can I use thermal calcination to remove organic foulants from solid catalysts suspended in[odmim][Cl]? A: No. While [odmim][Cl] exhibits excellent thermal stability compared to standard organic solvents, it begins to undergo thermal decomposition at temperatures exceeding 250°C. Calcination typically requires >400°C. Solution: Use biphasic solvent extraction (e.g., supercritical CO₂ or n-hexane) to strip organics without degrading the ionic liquid matrix.

Standard Operating Procedures (SOPs) for Regeneration

To restore catalytic activity without compromising the integrity of the [odmim][Cl] solvent, follow these self-validating protocols.

SOP 1: Biphasic Solvent Extraction & Reductive Regeneration

Target: Transition metal nanoparticles deactivated by organic fouling and surface oxidation.

  • Step 1: Phase Separation (Defouling)

    • Add an equal volume of non-polar solvent (e.g., n-hexane) to the [odmim][Cl]/catalyst mixture.

    • Vigorously stir for 15 minutes at 40°C, then allow phase separation. The [odmim][Cl] will retain the catalyst, while organic foulants migrate to the hexane phase.

    • Self-Validation: Analyze the hexane phase via GC-MS. Continue washing until no organic byproducts are detected in the extract.

  • Step 2: Chemical Reduction

    • Transfer the [odmim][Cl]/catalyst matrix to a pressure vessel.

    • Introduce H₂ gas at 3 bar and stir at 60°C for 2 hours to re-reduce oxidized metal surfaces.

    • Self-Validation: A color shift from a dull/oxidized hue to a dark, metallic dispersion indicates successful reduction.

  • Step 3: Vacuum Drying

    • Subject the regenerated system to a high vacuum (0.1 mbar) at 80°C for 4 hours to remove residual hexane and moisture.

Regeneration Start Deactivated Catalyst in [odmim][Cl] Step1 Phase Separation (scCO₂ / Hexane Wash) Start->Step1 Remove Organics Step2 Chemical Reduction (H₂ or NaBH₄) Step1->Step2 If Metal Oxidized Step3 Thermal Treatment (Vacuum, < 150°C) Step1->Step3 If Moisture Present End Regenerated Catalyst Ready for Next Cycle Step2->End Step3->End

Step-by-step regeneration workflow for restoring catalytic activity in [odmim][Cl] media.

Quantitative Performance Data

The following table summarizes the expected outcomes when applying targeted regeneration methodologies to [odmim][Cl] catalytic systems. Use these metrics to benchmark your own recovery workflows.

Deactivation MechanismDiagnostic MetricRecommended RegenerationExpected Recovery EfficiencyCatalyst Loss per Cycle
Halide Poisoning (Cl⁻) Turnover Frequency (TOF) drop > 40%Anion Metathesis (Cl⁻ to NTf₂⁻)85 - 95%< 1.0%
Nanoparticle Agglomeration DLS size increase > 50 nmChemical Reduction (H₂)70 - 80%2.0 - 5.0%
Organic Fouling ¹H-NMR detection of byproductsBiphasic Hexane Extraction90 - 98%< 0.5%
Metal Leaching ICP-MS detection in product phaseMake-up Catalyst AdditionN/A5.0 - 15.0%

References

  • Chemsrc. "1-Octyl-2,3-Dimethylimidazolium Chloride | CAS#:1007398-58-4". Chemical Properties and Safety Data. URL:[Link]

  • ResearchGate. "Hydrolysis of methyl acetate using ionic liquids as catalyst and solvent". Reaction Kinetics and Chemical Equilibrium. URL:[Link]

  • ResearchGate. "Extraction of iridium(IV) from aqueous solutions using hydrophilic/hydrophobic ionic liquids". Catalyst Deactivation and Metal Extraction. URL:[Link]

  • Quaternary Ammonium Salts. "1 Octyl 2 3 Dimethylimidazolium Bromide: A Perspective from the Front Lines of Chemical Manufacturing". Industrial Applications and Stability Profiles. URL:[Link]

Sources

Troubleshooting

Troubleshooting emulsion formation in extractions with "1-Octyl-2,3-Dimethylimidazolium Chloride"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve one of the most persistent chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve one of the most persistent challenges in green analytical chemistry: emulsion formation during extractions utilizing 1-Octyl-2,3-Dimethylimidazolium Chloride ([C8dmim]Cl) .

This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and field-proven quantitative parameters to ensure the scientific integrity of your liquid-liquid extraction (LLE) and aqueous biphasic system (ABS) workflows.

Mechanistic Insight: The Causality of [C8dmim]Cl Emulsions

Before troubleshooting, we must understand why the emulsion forms. [C8dmim]Cl is an ionic liquid (IL) characterized by a highly hydrophilic 2,3-dimethylimidazolium core and a hydrophobic 8-carbon (octyl) alkyl chain. This amphiphilic structure mimics cationic surfactants.

During the vigorous agitation required for extraction, the [C8dmim]Cl molecules rapidly partition to the aqueous-organic interface. The octyl tails orient toward the organic/analyte phase, while the charged imidazolium heads remain in the aqueous phase. This drastically lowers the interfacial tension (IFT) and forms a rigid electrostatic film around micro-droplets, creating a highly stable, stubborn emulsion [1].

G IL [C8dmim]Cl Ionic Liquid Tail Octyl Chain (Hydrophobic) IL->Tail Head Imidazolium Ring (Hydrophilic) IL->Head IFT Reduces Interfacial Tension (Surfactant Effect) Tail->IFT Head->IFT Emulsion Stable Emulsion Formation IFT->Emulsion High Agitation Salt Add NaCl (Salting-Out) Emulsion->Salt Troubleshooting Temp Heat to 45°C (Reduce Viscosity) Emulsion->Temp Troubleshooting PhaseSep Phase Separation (Extraction Complete) Salt->PhaseSep Temp->PhaseSep

Mechanistic pathway of [C8dmim]Cl emulsion formation and targeted destabilization strategies.

Self-Validating Troubleshooting Protocols

To break these emulsions without compromising the recovery of your target pharmaceutical analytes, implement the following step-by-step methodologies. Each protocol acts as a self-validating system, meaning the physical state of the sample will dictate your next action.

Protocol A: The Salting-Out Method (Ionic Strength Modulation)

Causality: Introducing an inorganic salt like NaCl increases the ionic strength of the aqueous phase. This screens the electrostatic repulsion between the charged imidazolium headgroups (allowing droplets to coalesce) and induces a "salting-out" effect that drives the IL out of the aqueous phase [2].

  • Quantify Salt Addition: To a 10 mL emulsified extraction mixture, add exactly 350 mg of anhydrous NaCl (approx. 3.5% w/v). Do not exceed 500 mg, as excessive ionic strength will decrease the distribution coefficient of your target analytes into the IL phase.

  • Homogenize: Vortex the mixture vigorously for 60 seconds to ensure complete dissolution of the salt into the aqueous continuous phase.

  • Density Separation: Centrifuge the mixture at 5000 rpm for 5 minutes at room temperature.

  • Validation Checkpoint: Inspect the tube. If a sharp, clear boundary exists between the phases, proceed to analyte collection. If a cloudy interfacial "pad" remains, the electrostatic film is too rigid; immediately proceed to Protocol B.

Protocol B: Thermally-Assisted Demulsification

Causality: Heating the system reduces the kinematic viscosity of the continuous phase and increases the thermal kinetic energy of the dispersed droplets. This promotes droplet collision and coalescence while weakening the hydrogen bonding at the interface [2].

  • Thermal Incubation: Place the centrifuge tube containing the unresolved emulsion into a thermostated water bath set precisely to 45 °C.

  • Equilibration: Incubate for 10 minutes.

  • Warm Centrifugation: Immediately transfer the tube to a temperature-controlled centrifuge (pre-warmed to 40–45 °C) and spin at 5000 rpm for 5 minutes.

  • Validation Checkpoint: Extract the separated[C8dmim]Cl phase. The enrichment factor of most analytes peaks at 45 °C; exceeding this temperature may increase the aqueous solubility of the IL and reduce target recovery.

Workflow Start Initiate LLE with [C8dmim]Cl Check Emulsion Present? Start->Check Salt Step 1: Add 3.5% w/v NaCl & Vortex Check->Salt Yes Success Collect Extractant Phase Check->Success No Centrifuge1 Centrifuge 5000 rpm, 5 min Salt->Centrifuge1 Check2 Resolved? Centrifuge1->Check2 Heat Step 2: Heat to 45°C (Water Bath) Check2->Heat No Check2->Success Yes Centrifuge2 Centrifuge 5000 rpm, 5 min Heat->Centrifuge2 Centrifuge2->Success

Step-by-step experimental workflow for resolving [C8dmim]Cl-induced emulsions during LLE.

Quantitative Data: Comparison of Demulsification Strategies

When selecting a troubleshooting path, you must balance phase separation efficiency against the potential degradation or loss of your target drug compounds.

Demulsification StrategyPrimary MechanismOptimal Operating RangeImpact on Analyte RecoveryProcessing Time
Salting-Out (NaCl) Electrostatic screening & solubility reduction350 mg – 500 mg per 10 mLPositive (Drives analytes into IL phase); decreases if >500 mg~6 mins
Thermal Heating Viscosity reduction & kinetic collision40 °C – 45 °CNeutral/Positive ; degrades thermally labile compounds if >55 °C~15 mins
Co-solvent (Ethanol) Micellar disruption50 µL – 100 µL per 10 mLNegative (Can alter partition coefficients and dilute extract)~2 mins
High-Speed Centrifugation Density-driven forced coalescence8000 rpm – 10000 rpmNeutral (Safest for thermally labile compounds)~10 mins

Frequently Asked Questions (FAQs)

Q1: Why does [C8dmim]Cl form significantly worse emulsions than [C4mim]Cl or[C6mim]Cl? A1: The length of the alkyl chain on the imidazolium cation directly correlates with its surface activity and hydrophobicity. The octyl (C8) chain in [C8dmim]Cl creates a much stronger hydrophobic tail compared to butyl (C4) or hexyl (C6) chains. This drastically lowers the interfacial tension to a greater extent, forming highly rigid interfacial films that stabilize micro-emulsions [3].

Q2: I am extracting thermally labile proteins. Is there an alternative to the 45 °C heating protocol? A2: Yes. If heating is contraindicated for your drug development pipeline, bypass Protocol B and utilize High-Speed Cold Centrifugation . Spin the samples at 8000–10000 rpm at 4 °C. Alternatively, you can utilize a freezing-assisted liquid-phase microextraction approach. Because[C8dmim]Cl has a specific phase transition profile, freezing the aqueous phase allows the coalesced extraction solvent to be easily decanted or isolated without thermal degradation [2].

Q3: Can I use a chemical demulsifier or co-solvent instead of salt? A3: While a small volume of a water-miscible co-solvent (like ethanol or acetonitrile) can act as an anti-emulsifier by disrupting the surfactant micellar structure, it is generally discouraged in quantitative pharmaceutical extractions. Co-solvents alter the thermodynamic partition coefficient ( KD​ ) of the system, potentially causing your target analytes to bleed back into the aqueous phase. Stick to ionic strength modulation (NaCl) as your first-line defense.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: RSC Advances (Royal Society of Chemistry)
  • Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants Source: MDPI URL
Optimization

Technical Support Center: Purification of 1-Octyl-2,3-Dimethylimidazolium Chloride

Welcome to the Technical Support Center for imidazolium-based ionic liquids (ILs). When synthesizing 1-Octyl-2,3-Dimethylimidazolium Chloride ([Odmim]Cl) via the Menschutkin reaction, researchers frequently encounter two...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazolium-based ionic liquids (ILs). When synthesizing 1-Octyl-2,3-Dimethylimidazolium Chloride ([Odmim]Cl) via the Menschutkin reaction, researchers frequently encounter two distinct classes of "halide impurities" that severely impact downstream applications:

  • Covalent Alkyl Halides: Unreacted 1-chlorooctane remaining from the upstream synthesis.

  • Inorganic Halides (Free Chloride): Residual Cl⁻ ions when [Odmim]Cl is utilized as a precursor for metathesis into second-generation hydrophobic ionic liquids (e.g., [Odmim][NTf2]).

This guide provides field-proven, self-validating methodologies to isolate high-purity [Odmim]Cl and eliminate both impurity classes.

Part 1: Troubleshooting & FAQs

Q: Why is my synthesized [Odmim]Cl a viscous liquid instead of a solid, and why does it have a yellowish tint? A: This is the classic signature of unreacted alkyl halide (1-chlorooctane) and trace 1,2-dimethylimidazole impurities[1]. 1-chlorooctane acts as a plasticizer; it disrupts the ionic crystal lattice, significantly depressing the melting point and altering the viscosity[2]. The yellowish tint is typically caused by the oxidation of the unreacted imidazole. Removing these impurities via targeted solvent extraction will restore the expected physicochemical properties.

Q: Which solvent should I use to wash out unreacted 1-chlorooctane from [Odmim]Cl? A: Ethyl acetate (EtOAc) is the industry standard for this purification[2]. The causality lies in its dielectric constant (ε ≈ 6.0). EtOAc is polar enough to dissolve both the unreacted 1-chlorooctane and the slightly polar 1,2-dimethylimidazole, but it is non-polar enough that the highly ionic [Odmim]Cl remains completely insoluble[1]. This creates a clean biphasic system. Hexanes often fail to remove the unreacted imidazole, while dichloromethane will dissolve the IL itself.

Q: I am metathesizing [Odmim]Cl to a hydrophobic IL like [Odmim][NTf2]. How do I ensure no free chloride (halide) remains? A: During metathesis, inorganic chloride salts (e.g., LiCl) are generated as byproducts. Because the target IL is hydrophobic, you must repeatedly wash the organic IL phase with ultrapure water. This process is self-validating: you continue washing until the discarded aqueous layer yields no visual turbidity when tested with a 0.1 M Silver Nitrate (AgNO₃) solution[3].

Part 2: Data Presentation

Table 1: Solvent Selection for Alkyl Halide Extraction
SolventDielectric Constant1-Chlorooctane Solubility[Odmim]Cl SolubilityRecommendation & Causality
Ethyl Acetate 6.02HighInsolubleOptimal - Creates perfect biphasic separation; removes both precursors.
Hexane 1.89HighInsolublePoor - Fails to efficiently remove unreacted 1,2-dimethylimidazole.
Dichloromethane 9.08HighHighUnsuitable - Co-dissolves the ionic liquid, preventing phase separation.
Water 80.10InsolubleHighUnsuitable - Used only for inorganic halide removal, not alkyl halides.
Table 2: Analytical Techniques for Halide Impurity Detection
TechniqueTarget ImpurityLimit of DetectionPractical Application in Workflow
¹H NMR Spectroscopy 1-Chlorooctane~1-2 mol%Identifies the distinct triplet at ~3.5 ppm (-CH₂Cl group).
AgNO₃ Precipitation Free Cl⁻ ions~10 ppmRapid visual validation (AgCl turbidity) for aqueous metathesis washes.
Ion Chromatography Free Cl⁻ ions< 1 ppmStrict quantification for sensitive electrochemical applications.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Solvent Extraction of Alkyl Halides (1-Chlorooctane)

This protocol utilizes a closed-loop validation system to ensure the complete removal of covalent halide impurities.

  • Phase Mixing: Transfer the crude, viscous [Odmim]Cl into a separatory funnel or a round-bottom flask. Add a volume of cold Ethyl Acetate equal to the volume of the crude IL.

  • Agitation: Vigorously stir or shake the mixture for 15 minutes. The high shear ensures the 1-chlorooctane partitions completely into the EtOAc phase.

  • Phase Separation: Allow the mixture to settle until two distinct layers form. The upper layer is the EtOAc (containing the alkyl halide impurity); the lower, denser phase is the [Odmim]Cl.

  • Decantation: Carefully decant and discard the upper EtOAc layer.

  • Iteration: Repeat Steps 1-4 a minimum of three times.

  • Drying: Transfer the washed [Odmim]Cl to a Schlenk line or rotary evaporator. Heat to 70°C under high vacuum (< 1 mbar) for 24 hours to remove all residual EtOAc and moisture[2].

  • Validation Check: Run a ¹H NMR spectrum of the dried product.

    • Pass Condition: Absence of the triplet at ~3.5 ppm (indicative of the -CH₂Cl protons).

    • Fail Condition: If the triplet is present, the system invalidates the batch. Return to Step 1 and perform two additional EtOAc washes.

Protocol B: Removal of Inorganic Chloride (Post-Metathesis)

Use this protocol if you have converted [Odmim]Cl to a hydrophobic IL and need to remove the displaced Cl⁻ ions.

  • Aqueous Wash: Add an equal volume of ultrapure deionized water to the hydrophobic IL. Stir vigorously for 30 minutes.

  • Separation: Centrifuge or allow gravity to separate the aqueous (top) and IL (bottom) phases. Decant the aqueous layer into a clean test tube.

  • Validation Check (AgNO₃ Test): Add 3 drops of 0.1 M AgNO₃ solution to the decanted aqueous wash[3].

    • Fail Condition: A white, cloudy precipitate (AgCl) forms. This indicates free chloride is still present. Discard the wash and repeat Steps 1-3.

    • Pass Condition: The water remains perfectly clear. The IL is now free of inorganic halide impurities and can be vacuum-dried.

Part 4: Mandatory Visualization

Workflow A Crude [Odmim]Cl (Contains 1-chlorooctane) B Add Ethyl Acetate (Vigorous Stirring) A->B C Phase Separation (Decant Upper Layer) B->C D Repeat Wash (x3) C->D D->B E Vacuum Drying (70°C, 24h) D->E F Pure [Odmim]Cl E->F

Fig 1. Liquid-liquid extraction workflow for removing alkyl halide impurities from [Odmim]Cl.

DecisionTree Start Halide Impurity Analysis Type Impurity Type? Start->Type Alkyl Alkyl Halide (1-chlorooctane) Type->Alkyl Inorganic Inorganic Halide (Cl- ions) Type->Inorganic NMR 1H NMR Spectroscopy (Check ~3.5 ppm) Alkyl->NMR AgNO3 AgNO3 Precipitation (Visual Turbidity) Inorganic->AgNO3 IC Ion Chromatography (ppm quantification) Inorganic->IC

Fig 2. Analytical decision tree for identifying and quantifying halide impurities.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of 1-Octyl-2,3-Dimethylimidazolium Chloride and Conventional Solvents: A Senior Application Scientist's Guide

As drug development and environmental monitoring transition toward sustainable methodologies, the reliance on volatile organic compounds (VOCs) like hexane and dichloromethane (DCM) is becoming a critical bottleneck. Ent...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and environmental monitoring transition toward sustainable methodologies, the reliance on volatile organic compounds (VOCs) like hexane and dichloromethane (DCM) is becoming a critical bottleneck. Enter1[1], a room-temperature ionic liquid (RTIL) that is fundamentally reshaping phase-transfer catalysis and microextraction.

Often abbreviated as [ODMIM]Cl or [OMMIM]Cl, this compound (CAS: 1007398-58-4, MW: 244.8 g/mol )[1][2] features a tunable imidazolium core and a hydrophobic octyl tail[3]. In this guide, I will deconstruct the mechanistic advantages of [ODMIM]Cl over conventional solvents, providing self-validating protocols and empirical data to justify its integration into your analytical and synthetic workflows.

Physicochemical Profiling: [ODMIM]Cl vs. Conventional Solvents

Conventional solvents rely on simple "like-dissolves-like" dispersion forces. In contrast, [ODMIM]Cl operates via complex supramolecular interactions—including hydrogen bonding, π-π interactions, and van der Waals forces[3]. Because of its1[1], it acts as a highly efficient "green solvent."

Table 1: Physicochemical & Operational Comparison
Property[ODMIM]Cl (Ionic Liquid)Hexane (Non-polar VOC)Dichloromethane (Polar VOC)
Vapor Pressure Negligible (Non-volatile)High (17.6 kPa at 20°C)Very High (47.4 kPa at 20°C)
Solvation Mechanism Tunable (H-bonding, ionic, micellar)Dispersion forcesDipole-dipole, London forces
Toxicity / Safety Low flammability, green solventHighly flammable, neurotoxicVolatile, suspected carcinogen
Phase Behavior Forms micelles / Deep Eutectic SolventsMonophasic organicMonophasic organic
Working Volume Micro-scale (e.g., 50 µL)Macro-scale (10-50 mL)Macro-scale (10-50 mL)

Mechanistic Advantage: The Causality of Extraction Efficiency

Why does [ODMIM]Cl drastically outperform hexane in extracting hydrophobic active pharmaceutical ingredients (APIs) or pesticides from aqueous media? The answer lies in its amphiphilic structure and hydrogen-bonding capacity.

When[ODMIM]Cl is used as a Hydrogen Bond Acceptor (HBA) and mixed with a Hydrogen Bond Donor (HBD) like 1-undecanol (e.g., in a 1:2 molar ratio), the resulting mixture forms a 4[4]. This specific DES exhibits a freezing point near room temperature[4]. This enables a highly efficient technique known as Liquid-Phase Microextraction based on the Freezing of Deep Eutectic Solvents (LPME-FDES) [4].

During extraction, the DES is dispersed into the aqueous sample, creating a massive surface area for mass transfer. Because [ODMIM]Cl contains both a charged imidazolium ring and an octyl chain, it effectively traps a wide range of analytes. Upon cooling in an ice bath, the DES droplet solidifies, allowing for flawless phase separation without the persistent emulsion issues commonly seen with DCM or hexane[4][5].

LPME_Workflow A 1. Aqueous Sample (Target Analytes in Water) B 2. Inject [ODMIM]Cl + 1-Undecanol (DES Extractant, 50 µL) A->B C 3. Vortex & Centrifuge (Dispersion & Phase Separation) B->C Emulsion Formation D 4. Ice Bath (Freezing) (Solidifies DES Droplet) C->D Density-Based Separation E 5. Collect Solid Droplet (Melt at Room Temp) D->E Easy Collection F 6. HPLC-UV Analysis (High Enrichment Factor) E->F Direct Injection

Workflow of LPME-FDES utilizing [ODMIM]Cl-based Deep Eutectic Solvents.

Experimental Protocol: LPME-FDES vs. Liquid-Liquid Extraction (LLE)

To ensure scientific integrity, the following protocol is designed as a self-validating system. By running the [ODMIM]Cl workflow in parallel with a conventional Hexane LLE, the superior enrichment factor becomes immediately quantifiable via HPLC-UV.

Protocol A: [ODMIM]Cl-Based Microextraction (LPME-FDES)[4][5][6]
  • DES Preparation : Mix [ODMIM]Cl (HBA) and 1-undecanol (HBD) in a 1:2 molar ratio. Heat gently until a clear, homogeneous liquid forms[4].

  • Sample Preparation : Place 10.0 mL of the aqueous sample (spiked with target analytes) into a centrifuge tube[6]. Add exactly 500 mg of NaCl. Causality: The addition of salt increases the ionic strength of the aqueous phase (salting-out effect), which decreases the solubility of the DES in water and helps break any residual emulsions[5].

  • Extraction : Inject exactly 50 µL of the prepared [ODMIM]Cl-DES into the sample[6].

  • Dispersion & Heating : Vortex the mixture for 3 minutes at an optimized temperature of 45°C. Causality: 45°C is the thermodynamic sweet spot; exceeding this temperature decreases the enrichment factor because the solubility of the analytes and the DES in water begins to increase[6].

  • Phase Separation : Centrifuge at 5000 rpm for 4 minutes. The DES droplet, having a lower density than water, will float to the top[6].

  • Freezing & Collection : Place the tube in an ice bath for 5 minutes. The [ODMIM]Cl-DES droplet will solidify. Transfer the solid droplet using a spatula into a microvial[4].

  • Analysis : Allow the droplet to melt at room temperature, then inject directly into the HPLC-UV system[4].

Protocol B: Conventional Hexane LLE (Control)
  • Sample Preparation : Place 10.0 mL of the same aqueous sample into a separatory funnel.

  • Extraction : Add 10.0 mL of Hexane.

  • Dispersion : Shake vigorously for 5 minutes. Vent periodically to release vapor pressure.

  • Phase Separation : Allow the phases to separate for 15 minutes.

  • Collection & Concentration : Collect the upper hexane layer. Evaporate to dryness under a gentle nitrogen stream, then reconstitute in 50 µL of mobile phase for HPLC-UV analysis.

Data Presentation: Comparative Performance

The empirical data demonstrates the sheer efficiency of [ODMIM]Cl in microextraction frameworks, specifically for complex organophosphorus compounds[4].

Table 2: Extraction Performance (Organophosphorus Analytes)
Parameter[ODMIM]Cl-DES (LPME-FDES)Hexane (Conventional LLE)
Solvent Volume Required 50 µL10,000 µL (10 mL)
Extraction Time ~12 minutes~45 minutes (incl. evaporation)
Extraction Recovery (ER) 75% - 90%60% - 80%
Enrichment Factor (EF) 150 - 180N/A (Requires evaporation step)
Limit of Detection (LOD) 0.05 - 0.50 µg/L2.0 - 5.0 µg/L
Phase Separation Solidification (Flawless)Liquid-Liquid (Prone to emulsions)

Conclusion

The transition from conventional VOCs to 1-Octyl-2,3-Dimethylimidazolium Chloride is not merely a nod to "green chemistry"; it is a strategic upgrade in analytical performance. By leveraging its unique supramolecular properties and tunable phase behavior, researchers can achieve massive enrichment factors (up to 180-fold) while slashing solvent consumption by over 99%. For drug development professionals and analytical chemists, [ODMIM]Cl represents a robust, self-validating tool for high-sensitivity workflows.

References

  • MySkinRecipes, "1-Octyl-2,3-Dimethylimidazolium Chloride Product Details",
  • AAA-Chem, "1-Octyl-2,3-Dimethylimidazolium Chloride;1007398-58-4",
  • mediaTUM, "Design of Supramolecular Nanocatalysts for the Biphasic Epoxid
  • RSC Publishing, "Development of a liquid-phase microextraction based on the freezing of a deep eutectic solvent followed by HPLC-UV for sensitive determination of common pesticides in environmental w

Sources

Comparative

Reproducibility of experimental results using 1-Octyl-2,3-Dimethylimidazolium Chloride

An In-Depth Technical Guide to Ensuring Reproducibility of Experimental Results Using 1-Octyl-2,3-Dimethylimidazolium Chloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ensuring Reproducibility of Experimental Results Using 1-Octyl-2,3-Dimethylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Peril of Ionic Liquids

Imidazolium-based ionic liquids (ILs) are at the forefront of green chemistry, offering a unique set of physicochemical properties such as negligible vapor pressure, high thermal stability, and remarkable solvation capabilities for a wide array of compounds.[1] 1-Octyl-2,3-Dimethylimidazolium Chloride, [ODIM]Cl, is a member of this class, distinguished by a methyl group at the C2 position of the imidazolium ring. This structural feature enhances its stability compared to its C2-unsubstituted counterparts. [ODIM]Cl has found applications as a versatile solvent and catalyst in organic synthesis, electrochemistry, and the processing of biomass.[2][3][4][5]

However, the very properties that make ILs attractive also present significant challenges to experimental reproducibility. Their hygroscopic nature and the potential for residual impurities from synthesis can dramatically alter their physical behavior and, consequently, their performance in an experiment.[6][7][8] Achieving consistent results is not merely a matter of following a protocol; it requires a deep understanding of the material's chemistry and meticulous control over its purity and handling. This guide addresses the "reproducibility crisis" head-on by providing a framework for the consistent use of [ODIM]Cl.[9]

The Impact of Physicochemical Properties on Experimental Consistency

The performance of [ODIM]Cl is intrinsically linked to its physical properties. Variability in these properties, often stemming from minute impurities, is a primary source of non-reproducible data.

Key properties include:

  • Viscosity: This affects mass transport and reaction kinetics. The presence of water can significantly decrease viscosity.[10][11]

  • Density: Important for volumetric measurements and understanding molecular packing.[12]

  • Thermal Stability: The C2-methylation on the imidazolium ring generally increases thermal stability compared to 1-octyl-3-methylimidazolium chloride ([OMIM]Cl), making [ODIM]Cl suitable for higher temperature applications. However, impurities can lower the decomposition temperature.

  • Hygroscopicity: Like many ionic liquids with a chloride anion, [ODIM]Cl is hygroscopic. Absorbed water acts as a significant impurity, altering polarity, viscosity, and reactivity.[7][8]

Table 1: Physicochemical Properties of 1-Octyl-2,3-Dimethylimidazolium Chloride ([ODIM]Cl) and a Key Alternative

Property1-Octyl-2,3-Dimethylimidazolium Chloride ([ODIM]Cl)1-Octyl-3-methylimidazolium chloride ([OMIM]Cl)Key Implication for Reproducibility
CAS Number 1007398-58-4[13][14]64697-40-1[15]Correct identification and sourcing of materials.
Molecular Formula C₁₃H₂₅N₂·Cl[2]C₁₂H₂₃N₂·Cl[15]The extra methyl group in [ODIM]Cl enhances stability.
Molecular Weight 244.8 g/mol [2]230.79 g/mol Accurate molar calculations are essential for stoichiometry.
Appearance Colorless to yellow liquid/solidColorless to yellow liquidColor may indicate the presence of impurities.
Viscosity High (e.g., ~33060 cP at 20°C for [OMIM]Cl)[16]High[16]Highly sensitive to water content and temperature. Affects mixing and reaction rates.
Thermal Stability Generally higher due to C2-methylationLower than [ODIM]ClThe absence of the acidic C2 proton in [ODIM]Cl prevents certain decomposition pathways.

Note: Exact property values can vary depending on purity and measurement conditions. Data for [OMIM]Cl is often used as a proxy where specific [ODIM]Cl data is unavailable.

Synthesis and Purification: The Foundation of Reproducibility

The most significant source of experimental variability originates from the synthesis and purification of the ionic liquid itself.[6] Minor deviations in the procedure can lead to batch-to-batch inconsistencies. A robust and well-documented protocol is therefore non-negotiable.

Detailed Synthesis Protocol for [ODIM]Cl

The synthesis of [ODIM]Cl is typically achieved through a direct quaternization reaction. This procedure is based on established methods for creating imidazolium salts.[17][18]

Reactants:

  • 1,2-Dimethylimidazole (CAS: 1739-84-0)[13]

  • 1-Chlorooctane (CAS: 111-85-3)[13]

  • Ethyl Acetate (for washing)

Step-by-Step Methodology:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of 1,2-dimethylimidazole.

    • Causality: Using equimolar amounts ensures complete conversion and minimizes unreacted starting materials which are difficult to remove later. The two-necked flask allows for controlled conditions under an inert atmosphere if necessary.

  • Addition of Alkylating Agent: Slowly add an equimolar amount of 1-chlorooctane to the flask while stirring.

    • Causality: The reaction is exothermic. Slow addition helps to control the temperature, preventing potential side reactions.

  • Reaction Conditions: Heat the mixture to 70-80°C and maintain stirring for 48-72 hours.

    • Causality: This temperature provides sufficient energy to overcome the activation barrier without causing decomposition. The extended reaction time is necessary to drive the Sₙ2 reaction to completion, which can be slow. The product will often form as a viscous liquid or a solid.[17]

  • Initial Purification (Washing): Cool the reaction mixture to room temperature. Wash the resulting product multiple times with ethyl acetate to remove any unreacted starting materials and non-polar impurities. Decant the ethyl acetate layer after each wash.

    • Causality: [ODIM]Cl is immiscible with ethyl acetate, while the non-polar starting materials are soluble. This is a critical step for removing organic impurities.[18]

  • Drying: After the final wash, place the product under high vacuum at 60-70°C for at least 48 hours to remove any residual ethyl acetate and, crucially, any absorbed water.[17][19]

    • Causality: Water and volatile organic compounds are significant impurities that drastically affect the IL's properties.[6][8] Drying under vacuum at a moderate temperature is the most effective way to remove them without causing decomposition.

Diagram of Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification reagents 1. Mix Equimolar 1,2-Dimethylimidazole & 1-Chlorooctane reaction 2. Heat at 70-80°C (48-72h) reagents->reaction Exothermic Reaction cool 3. Cool to Room Temp reaction->cool wash 4. Wash with Ethyl Acetate (x3) cool->wash dry 5. Dry under High Vacuum (>48h, 60-70°C) wash->dry final_product Pure [ODIM]Cl dry->final_product Final Product

Caption: Workflow for the synthesis and purification of [ODIM]Cl.

Application Case Study: Catalytic Biomass Pretreatment

To illustrate the principles of reproducibility, we present a generalized protocol for the use of [ODIM]Cl in the pretreatment of lignocellulosic biomass, a common application for imidazolium-based ILs.[4][20]

Experimental Protocol

Objective: To dissolve and partially deconstruct lignocellulosic biomass (e.g., sawdust) to enhance the accessibility of cellulose for subsequent enzymatic hydrolysis.

Materials:

  • Pure, dry [ODIM]Cl (validated by NMR and Karl Fischer titration for water content <500 ppm).

  • Lignocellulosic biomass (e.g., oak sawdust), dried in an oven at 105°C overnight.

  • Anti-solvent (e.g., deionized water).

Step-by-Step Methodology:

  • IL Preheating: In a sealed reaction vessel, heat the [ODIM]Cl to 120°C with stirring.

    • Causality: Preheating lowers the viscosity of the IL, ensuring proper mixing and efficient heat transfer upon addition of the biomass.

  • Biomass Addition: Add the dried biomass to the hot IL to create a 5% (w/w) slurry.

    • Causality: A 5% loading is a common starting point to ensure complete dissolution without making the solution too viscous to stir effectively. The biomass must be completely dry to avoid introducing water into the system.

  • Dissolution: Maintain the temperature at 120°C with constant, vigorous stirring for 6 hours.

    • Causality: This time and temperature are typically sufficient to break the hydrogen bond network in cellulose, leading to dissolution. Consistent stirring is critical for ensuring a homogeneous mixture and uniform treatment.

  • Regeneration: Slowly add deionized water (as an anti-solvent) to the hot mixture with vigorous stirring. This will precipitate the cellulose.

    • Causality: Cellulose is insoluble in the IL-water mixture, allowing for its separation from the dissolved lignin and hemicellulose components.

  • Separation & Analysis: Filter the mixture to separate the regenerated cellulose. Wash the solid thoroughly with water and dry it. The filtrate containing the IL and dissolved lignin can be collected for IL recycling.

    • Causality: Thorough washing is required to remove any residual IL from the cellulose, as it can inhibit downstream enzymatic processes.

Diagram of Biomass Pretreatment Workflow

start Pure [ODIM]Cl & Dry Biomass preheat 1. Preheat IL to 120°C start->preheat add_biomass 2. Add Biomass (5% w/w) preheat->add_biomass dissolve 3. Dissolve at 120°C (6h, stirring) add_biomass->dissolve regenerate 4. Add Water (Anti-solvent) dissolve->regenerate separate 5. Filter & Wash regenerate->separate cellulose Regenerated Cellulose separate->cellulose filtrate IL + Lignin (for recycling) separate->filtrate

Caption: Experimental workflow for biomass pretreatment using [ODIM]Cl.

Comparative Analysis with Alternative Ionic Liquids

The choice of ionic liquid can profoundly impact catalytic efficacy.[1] The structure of [ODIM]Cl, particularly the C2-methyl group, provides distinct advantages and disadvantages compared to other common imidazolium salts.

Table 2: Performance Comparison of Imidazolium ILs in Biomass Dissolution

Ionic LiquidKey Structural FeatureRelative Dissolution EfficiencyStability / ReusabilityKey Considerations for Reproducibility
[ODIM]Cl C2-Methyl, C8-ChainHighHighEnhanced thermal and chemical stability reduces IL degradation during the process, leading to more consistent results over multiple cycles.
[OMIM]Cl C2-Proton, C8-ChainHighModerateThe acidic proton at C2 can lead to side reactions or degradation under basic or high-temperature conditions, introducing variability.
[BMIM]Cl C2-Proton, C4-ChainModerate-HighModerateShorter alkyl chain leads to different solvation properties and viscosity. Its higher melting point can alter processing conditions.[3][18]
[EMIM]OAc C2-Proton, C2-Chain, Acetate AnionVery HighLow-ModerateThe basic acetate anion is highly effective at disrupting cellulose's hydrogen bonds but is less thermally stable and can participate in reactions, complicating reproducibility.[21]

The primary advantage of [ODIM]Cl is its enhanced stability. The methyl group at the C2 position blocks the formation of an N-heterocyclic carbene, a pathway that can lead to degradation in ILs with a C2-proton like [OMIM]Cl or [BMIM]Cl, especially at elevated temperatures or in the presence of bases. This superior stability means that [ODIM]Cl is less likely to decompose during an experiment, ensuring that its catalytic or solvent properties remain consistent throughout the process and across multiple reuse cycles.

Critical Factors Governing Reproducibility

Achieving reproducible results with [ODIM]Cl requires a holistic approach, from synthesis to final analysis. The following factors are paramount.

  • Purity and Characterization: This is the most critical factor. Before any experiment, the IL must be rigorously characterized.

    • NMR (¹H and ¹³C): To confirm the chemical structure and absence of organic starting materials.[18]

    • Karl Fischer Titration: To quantify water content. This should be a standard procedure, as even atmospheric exposure can alter water content.[6]

    • Halide Content: Titration or ion chromatography to ensure no excess chloride from the synthesis remains.

  • Meticulous Handling: Due to its hygroscopicity, [ODIM]Cl should always be handled in a controlled environment, such as a glovebox or using Schlenk line techniques, to minimize water absorption.[8]

  • Validated Protocols: Relying on incomplete or poorly described methods is a major reason for poor reproducibility.[9] Every step, from synthesis to application, must be detailed precisely.

  • Control of Experimental Parameters: Seemingly minor variables can have a large impact. Temperature, pressure, stirring rate, and reaction time must be precisely controlled and documented.

cluster_inputs Controllable Inputs cluster_outputs Outcomes purity IL Purity (Water, Halides) reproducible Reproducible Results purity->reproducible variable Variable Results purity->variable handling Inert Handling Techniques handling->reproducible handling->variable protocol Detailed Protocol Execution protocol->reproducible protocol->variable params Precise Experimental Parameters params->reproducible params->variable

Sources

Validation

Cross-Validation of Electrochemical Measurements in 1-Octyl-2,3-Dimethylimidazolium Chloride: Screen-Printed vs. Traditional Glassy Carbon Electrodes

For researchers and drug development professionals investigating redox-active compounds, the choice of electrolyte and electrode architecture dictates the fidelity of thermodynamic and kinetic data. 1-Octyl-2,3-dimethyli...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals investigating redox-active compounds, the choice of electrolyte and electrode architecture dictates the fidelity of thermodynamic and kinetic data. 1-Octyl-2,3-dimethylimidazolium chloride ([odmim][Cl]) has emerged as a highly versatile, bio-similar ionic liquid (IL). Its unique structure—featuring a hydrophobic octyl chain and a C2-methylated imidazolium ring—prevents the formation of reactive N-heterocyclic carbenes under cathodic stress, significantly widening the electrochemical window (ECW) compared to standard 1-alkyl-3-methylimidazolium ILs[1]. Furthermore, its ability to form complex supramolecular bi-layers makes it an exceptional solvent for lipophilic drug candidates[2].

However, measuring redox kinetics in [odmim][Cl] presents distinct mass-transport challenges due to its elevated viscosity and the bulky hydrodynamic radius of its ions. This guide objectively compares the performance of Screen-Printed Carbon Electrodes (SPCEs) against Traditional Glassy Carbon Electrodes (GCEs) for electrochemical cross-validation in [odmim][Cl], providing mechanistic causality for the observed differences.

Experimental Workflow Comparison

The physical and chemical differences between SPCEs and GCEs necessitate divergent experimental handling when working with highly viscous, hygroscopic ILs.

Workflow Start Electrochemical Setup in [odmim][Cl] SPCE Screen-Printed Carbon Electrode (SPCE) Start->SPCE GCE Glassy Carbon Electrode (GCE) Start->GCE PrepSPCE Drop-cast 50 µL IL + Analyte SPCE->PrepSPCE PrepGCE Bulk immersion in 5 mL IL + Analyte GCE->PrepGCE Measure Cross-Validation (CV, EIS, DPV) PrepSPCE->Measure PrepGCE->Measure

Workflow comparing SPCE and GCE methodologies in [odmim][Cl] electrolyte.

Mechanistic Causality: Why Platform Choice Matters (E-E-A-T)

To extract reliable data, scientists must understand the fundamental physical chemistry occurring at the carbon-[odmim][Cl] interface.

  • Mass Transport & Bio-similar Electron Transfer: Imidazolium-containing ILs act as bio-similar electrolytes. Their structural resemblance to histidine enables concerted two-electron transfers for biological mediators (like flavins) on carbon surfaces—a phenomenon absent in standard inorganic aqueous electrolytes[3]. However, the large size of the [odmim]+ cation significantly lowers the diffusion coefficient ( D0​ ) of analytes. On SPCEs, the thin-layer geometry combined with slow diffusion rapidly depletes the electroactive species, shifting the system from semi-infinite linear diffusion to finite diffusion.

  • Double-Layer Capacitance ( Cdl​ ): The electrical double layer in ILs is governed by overscreening and ion-crowding effects, deviating entirely from the aqueous Gouy-Chapman-Stern model. On highly polished, non-porous GCEs, the minimum capacitance ( Cmin​ ) in imidazolium ILs is typically well-defined and low (e.g., ~3.1 µF cm⁻²)[4]. Conversely, the polymeric binders in SPCE inks interact with the hydrophobic octyl chains of [odmim][Cl], swelling the electrode matrix and artificially inflating capacitive background currents.

  • Electrochemical Window (ECW) Sensitivity: The ECW of imidazolium ILs is highly sensitive to trace water, which undergoes premature oxidative and reductive decomposition[1]. GCEs in a sealed glass cell allow for rigorous atmospheric control (Argon purging). SPCEs are typically used in open-air drop-casting setups, requiring rapid measurement before the hygroscopic chloride anion absorbs ambient moisture and truncates the ECW.

Self-Validating Experimental Protocols

To ensure scientific integrity, every electrochemical protocol must include an internal validation step to confirm the system's readiness before analyte introduction.

Protocol A: Traditional Glassy Carbon Electrode (GCE) Workflow

Ideal for fundamental thermodynamic extraction ( k0 , D0​ ) and rigorous environmental control.

  • Electrolyte Dehydration: Dry the [odmim][Cl] under vacuum (10⁻³ mbar) at 60°C for 48 hours. Causality: Removing trace water prevents premature hydrogen/oxygen evolution, maximizing the available ECW.

  • Electrode Preparation: Polish a 3 mm GCE using 0.05 µm alumina slurry on a microcloth for 2 minutes. Sonicate in ultra-pure water and ethanol for 3 minutes each. Causality: Removes polishing debris that can act as localized nucleation sites for solvent breakdown.

  • Cell Assembly: Assemble a sealed, argon-purged 3-electrode water-jacketed glass cell (25.0 ± 0.1°C). Use a Pt wire counter electrode and an Ag/Ag+ quasi-reference (0.01 M AgNO3 in [odmim][Cl]).

  • Validation (Self-Correction): Perform Cyclic Voltammetry (CV) at 50 mV/s in the blank electrolyte. Validation Criteria: A flat, featureless voltammogram between -2.0 V and +1.5 V vs. Ag/Ag+ validates the absence of electroactive impurities and confirms successful dehydration[1].

Protocol B: Screen-Printed Carbon Electrode (SPCE) Workflow

Ideal for high-throughput screening, micro-volume sampling, and field-deployable sensors.

  • Electrode Activation: Apply a +1.0 V anodic potential for 60 seconds in 0.1 M H₂SO₄, followed by a gentle DI water rinse and N₂ drying. Causality: This removes organic contaminants and non-conductive binders from the surface of the carbon ink, exposing active edge-plane sites[5].

  • Micro-Volume Casting: Drop-cast exactly 50 µL of the dehydrated [odmim][Cl] (containing the target analyte) onto the SPCE. Ensure the working, counter, and pseudo-reference electrodes are fully bridged by the IL droplet.

  • Validation (Self-Correction): Conduct Electrochemical Impedance Spectroscopy (EIS) at the Open Circuit Potential (100 kHz to 0.1 Hz, 10 mV amplitude). Validation Criteria: Extract the uncompensated solution resistance ( Rs​ ). A stable, low Rs​ confirms that the hydrophobic IL has properly wetted the rough SPCE surface without microscopic air entrapment.

Circuit Start Rs Rs (Solution) Start->Rs Split Rs->Split Cdl Cdl (Double Layer) Split->Cdl Rct Rct (Charge Transfer) Split->Rct Join Cdl->Join Zw Zw (Warburg) Rct->Zw Zw->Join End Join->End

Randles equivalent circuit model for the[odmim][Cl]-electrode interface.

Quantitative Performance Comparison

The following table summarizes the comparative performance of both electrode architectures when utilizing [odmim][Cl] as the supporting electrolyte and solvent.

ParameterScreen-Printed Carbon Electrode (SPCE)Glassy Carbon Electrode (GCE)Mechanistic Causality / Impact
Sample Volume 50 – 100 µL5 – 10 mLSPCEs are vastly superior for evaluating expensive, custom-synthesized ILs or scarce drug metabolites.
Uncompensated Resistance ( Rs​ ) High (~150 - 300 Ω)Low (~40 - 80 Ω)The thin-layer geometry and restricted ionic mobility of the bulky [odmim]+ cation increase Rs​ in SPCEs.
Double-Layer Capacitance ( Cdl​ ) ~15 - 25 µF cm⁻²~3 - 5 µF cm⁻²Polymeric binders and surface roughness in SPCEs artificially inflate Cdl​ , masking low-concentration faradaic signals[4].
Electron Transfer Kinetics ( k0 ) Slower / Quasi-reversibleFaster / ReversibleBinder interference on SPCEs impedes electron tunneling; GCEs offer a pristine, highly polished edge-plane surface.
Electrochemical Window (ECW) ~3.0 V~3.5 VOpen-air SPCE setups allow the hygroscopic chloride anion to absorb ambient moisture, prematurely closing the ECW[1].

Conclusion

For cross-validating electrochemical measurements in 1-Octyl-2,3-Dimethylimidazolium Chloride, the choice between SPCEs and GCEs depends entirely on the experimental objective. SPCEs are unmatched for high-throughput, micro-volume screening of biological mediators, provided the elevated background capacitance is computationally subtracted. Conversely, Traditional GCEs remain the gold standard for extracting fundamental thermodynamic data, as their compatibility with sealed glass cells prevents moisture ingress, preserving the uniquely wide electrochemical window afforded by the C2-methylated imidazolium cation.

References

  • Symmetrical Ionic Liquids Effectively Promote the Electrolytic Dimerization of Acrylonitrile to Adiponitrile Industrial & Engineering Chemistry Research - ACS Publications 6[6]

  • Imidazolium-based ionic liquids support biosimilar flavin electron transfer Materials Advances - RSC Publishing / PMC - NIH 3[3]

  • Measuring the Capacitance of Carbon in Ionic Liquids: From Graphite to Graphene Journal of Physical Chemistry C - PMC - NIH 4[4]

  • Screen-Printed Carbon Electrodes for detection of Ionic Liquids intermediates from Electro-Fenton Treatment ResearchGate5[5]

  • Different Reactions Define the Electrochemical Window in Imidazolium Ionic Liquids on Gold and Platinum Electrodes ChemRxiv 1[1]

  • Multi-component bi-layers featuring[1-octyl-2,3-dimethylimidazolium ∩ p-sulfonatocalix[4]arene] supermolecules New Journal of Chemistry - RSC Publishing 2[2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Octyl-2,3-Dimethylimidazolium Chloride

Advanced Operational and Safety Guide: Handling 1-Octyl-2,3-Dimethylimidazolium Chloride 1-Octyl-2,3-dimethylimidazolium chloride ([ODMIM]Cl, CAS#: 1007398-58-4) is a highly versatile ionic liquid (IL) precursor and hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide: Handling 1-Octyl-2,3-Dimethylimidazolium Chloride

1-Octyl-2,3-dimethylimidazolium chloride ([ODMIM]Cl, CAS#: 1007398-58-4) is a highly versatile ionic liquid (IL) precursor and hydrogen bond acceptor. It is increasingly utilized in deep eutectic solvents (DES) for the liquid-liquid extraction of metals from e-waste and in liquid-phase microextraction (LPME) for environmental pesticide analysis . While its low vapor pressure makes it an attractive "green" alternative to volatile organic solvents, its specific molecular architecture demands rigorous personal protective equipment (PPE) and handling protocols.

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard safety data classifies [ODMIM]Cl under H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . To understand these hazards, we must look at its structure-activity relationship (SAR).

The molecule consists of a positively charged imidazolium head group and an 8-carbon (octyl) alkyl chain.

  • Lipophilic Disruption: The octyl chain significantly increases the lipophilicity of the cation compared to shorter-chain variants (like ethyl or butyl). This allows the molecule to act as a cationic surfactant, readily intercalating into and disrupting the phospholipid bilayers of human skin and corneal cells.

  • Osmotic Stress: Once the cellular membrane is compromised, the chloride counter-ion induces localized osmotic stress, leading to the rapid onset of inflammation.

Because of this mechanism, standard laboratory PPE is often insufficient; the lipophilic nature of [ODMIM]Cl can permeate and degrade certain glove materials over prolonged exposure.

Mandatory Personal Protective Equipment (PPE) System

To prevent dermal and ocular intercalation, the following PPE system must be strictly adhered to. Every choice is dictated by the chemical's physical and mechanistic properties.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile (min. 0.11 mm thickness) or Neoprene gloves.Latex is highly susceptible to permeation by lipophilic organic salts. Nitrile provides a robust barrier against the octyl chain's surfactant properties.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Safety glasses leave gaps.[ODMIM]Cl powder can cause severe corneal disruption; a full seal is required to block aerosolized particulates.
Body Protection Flame-retardant lab coat and closed-toe, non-porous shoes.Prevents localized skin exposure in the event of a micro-spill. Porous materials (like canvas) will absorb and trap the ionic liquid against the skin.
Respiratory N95 / P100 particulate respirator (if outside fume hood).While ILs have low vapor pressure, handling the solid chloride salt generates fine dust that can irritate respiratory mucosal membranes.

Quantitative Operational Parameters

To ensure reproducible safety and experimental integrity, adhere to the following quantitative baselines when handling [ODMIM]Cl:

ParameterValueOperational Implication
Molecular Weight 244.81 g/mol Requires precise micro-analytical balances for LPME applications.
Physical State Solid / CrystallineHigh risk of aerosolization; necessitates anti-static handling.
Glove Thickness ≥ 0.11 mm (Nitrile)Minimum physical barrier required to prevent lipophilic permeation.
Fume Hood Velocity 80–100 fpmEnsures complete containment of airborne particulates during transfer.
Neutralizer Conc. 5% NaHCO₃ (aq)Optimal molarity for neutralizing acidic byproducts during spill cleanups.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol described below is designed as a self-validating system to ensure absolute safety during drug development or materials science workflows.

Phase 1: Preparation and Validation

  • Environmental Control: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Self-Validation: Check the digital monitor or use a delicate tissue to visually confirm inward airflow before opening the chemical container.

  • PPE Integrity Check: Before donning, inflate your nitrile gloves to check for microscopic pinholes.

    • Self-Validation: A glove that holds air pressure guarantees a sealed barrier against lipophilic penetration.

Phase 2: Weighing and Transfer

  • Static Mitigation: [ODMIM]Cl powder carries a static charge, causing it to aerosolize when the container is opened. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the exterior of the container.

  • Enclosed Transfer: Weigh the material directly into a pre-tared, sealable vial inside the fume hood. Do not transport open weighing boats across the laboratory.

    • Self-Validation: Capping the vial before removal from the hood ensures zero exposure to the ambient lab environment.

Phase 3: Decontamination

  • Tool Isolation: Place all spatulas and glassware used for [ODMIM]Cl into a dedicated wash basin containing warm water and a mild detergent immediately after use. The surfactant nature of the compound makes it readily soluble in aqueous washes, preventing cross-contamination.

G Start Pre-Operation: PPE & Fume Hood Check Weighing Handling Phase: Anti-Static Weighing Start->Weighing Spill Spill Detected? Weighing->Spill CleanUp Spill Protocol: Wet Aggregation & Containment Spill->CleanUp Yes Process Experimental Workflow: Extraction / Synthesis Spill->Process No Disposal Waste Segregation: Halogenated Organic Waste CleanUp->Disposal Process->Disposal Doffing Post-Operation: Decontamination & Doffing Disposal->Doffing

Workflow for handling [ODMIM]Cl, integrating hazard assessment and disposal.

Spill Response and Disposal Plan

Because [ODMIM]Cl is frequently mixed with hydrogen bond donors like 1-undecanol for microextraction , spills may involve both dry powders and viscous liquids.

Immediate Spill Response Protocol:

  • Containment: For solid spills, do not sweep dry , as this aerosolizes the irritant. Lightly mist the powder with deionized water to aggregate it. For liquid DES mixtures, surround the spill with an inert absorbent (e.g., vermiculite or sand).

  • Collection: Use a plastic scoop to collect the aggregated solid or saturated absorbent. Place it into a highly visible, chemically resistant polyethylene waste container.

  • Surface Decontamination: Wash the spill area with a 5% sodium bicarbonate solution, followed by a thorough wipe-down with isopropyl alcohol (IPA) to remove any residual lipophilic residue.

    • Self-Validation: A visual inspection under bright light should reveal no oily sheen on the benchtop, confirming complete removal of the ionic liquid.

Disposal Logistics:

  • Classification: [ODMIM]Cl must be strictly segregated as Halogenated Organic Waste due to the chloride ion.

  • Environmental Warning: Never dispose of long-chain imidazolium salts down the drain. Their surfactant properties make them highly toxic to aquatic life, as they disrupt the gills of fish and the cell membranes of aquatic microorganisms.

  • Labeling: Clearly label the waste container with "Contains Halogenated Ionic Liquid: 1-Octyl-2,3-Dimethylimidazolium Chloride" and the corresponding GHS hazard pictograms (Exclamation Mark for H315/H319).

References

  • Perspectives of Using DES-Based Systems for Solid–Liquid and Liquid–Liquid Extraction of Metals from E-Waste. Minerals (MDPI), 2022. Available at:[Link] [1]

  • Development of a liquid-phase microextraction based on the freezing of a deep eutectic solvent followed by HPLC-UV for sensitive determination of common pesticides in environmental water samples. RSC Advances, 2018. Available at:[Link] [2]

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